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  • Product: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
  • CAS: 1344100-16-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Executive Summary As drug discovery pivots toward highly optimized, low-clearance molecular scaffolds, the integration of strained, polar heterocycles into aromatic systems has become a cornerstone of modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly optimized, low-clearance molecular scaffolds, the integration of strained, polar heterocycles into aromatic systems has become a cornerstone of modern medicinal chemistry. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) represents a highly versatile, advanced pharmaceutical intermediate.

This compound features a nicotinate core substituted at the C6 position with a 3-hydroxyazetidine ring. As a Senior Application Scientist, I frequently utilize this specific scaffold design when optimizing pharmacokinetic (PK) profiles. The azetidine ring provides a rigid, low-lipophilicity spacer that significantly reduces intrinsic clearance compared to traditional piperidine or pyrrolidine analogs, a phenomenon well-documented in the development of P2Y12 receptor antagonists . This whitepaper details the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this critical building block.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes standard commercial specifications and calculated physicochemical parameters .

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
CAS Number 1344100-16-8
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
SMILES String O=C(C1=CC=C(N2CC(O)C2)N=C1)OCC
Hydrogen Bond Donors 1 (Azetidine hydroxyl group)
Hydrogen Bond Acceptors 4 (Ester oxygens, Pyridine N, Azetidine N)
Physical State Solid
Storage Conditions Sealed in dry, 2–8 °C
Structural Logic & Pharmacophore Mapping

The structural architecture of this molecule is highly deliberate. The pyridine core acts as a rigid vector. The ethyl carboxylate at C3 serves dual purposes: synthetically, it acts as an electron-withdrawing group (EWG) to activate the C6 position; pharmacologically, it can act as a lipophilic prodrug moiety or be hydrolyzed to a carboxylic acid for subsequent amide couplings. The 3-hydroxyazetidine at C6 introduces a hydrogen bond donor that improves aqueous solubility while maintaining a low molecular weight footprint.

G Pyridine Pyridine Core (Central Scaffold) Ester Ethyl Carboxylate (C3 Position) Pyridine->Ester Electron Withdrawing (Activates C6) Azetidine Azetidine Ring (C6 Position) Pyridine->Azetidine SNAr Linkage (C-N Bond) Hydroxyl Hydroxyl Group (Azetidine C3') Azetidine->Hydroxyl H-Bond Donor (Solubility)

Caption: Pharmacophore mapping of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-amino-substituted nicotinates is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is engineered for high yield, scalability, and self-validation at each step, leveraging principles utilized in the synthesis of advanced PET tracers and kinase inhibitors .

Step-by-Step Experimental Protocol

1. Reagent Assembly & Activation:

  • Action: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridine-3-carboxylate (1.0 eq) and azetidin-3-ol hydrochloride (1.2 eq).

  • Causality: The C6-chlorine is highly activated by the para-relationship to the electron-withdrawing ethyl ester. We use a slight excess of the azetidine salt to drive the reaction to completion.

2. Solvent & Base Addition:

  • Action: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

  • Causality: DMF is a polar aprotic solvent that stabilizes the transition state (Meisenheimer complex) of the SNAr mechanism. DIPEA is chosen over inorganic bases (like K₂CO₃) because it ensures a homogeneous reaction mixture, leading to faster and more reproducible kinetics. The 3.0 equivalents are required to neutralize the azetidine HCl salt and scavenge the HCl byproduct generated during the substitution.

3. Thermal Activation:

  • Action: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 2–4 hours.

  • Causality: While the C6 position is activated, the secondary amine of the azetidine is sterically hindered and less nucleophilic than primary amines. Thermal energy is required to overcome the activation barrier.

4. Reaction Monitoring (Self-Validation):

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1 v/v) mobile phase.

  • Causality: The starting material (chloronicotinate) is highly UV-active and non-polar. The product will appear as a new, more polar UV-active spot (lower Rf) due to the introduction of the hydroxyl group. Disappearance of the starting material validates the completion of the reaction.

5. Aqueous Workup:

  • Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) (5x).

  • Causality: This is a critical purification step. DMF is highly miscible with water, but simple water washes often lead to stubborn emulsions. Brine drastically increases the ionic strength of the aqueous layer, effectively "salting out" the organic product into the EtOAc phase while stripping away the DMF and DIPEA salts.

6. Isolation:

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 20% to 80% EtOAc in Hexanes) to afford the pure product.

Synthetic Workflow Visualization

Workflow Step1 Step 1: Reagent Assembly Ethyl 6-chloronicotinate + Azetidin-3-ol HCl + DIPEA Step2 Step 2: SNAr Reaction Solvent: DMF/NMP Temp: 80-100 °C Time: 2-4 hours Step1->Step2 Base deprotonates amine Step3 Step 3: Aqueous Workup Quench with H2O Extract with EtOAc Wash with Brine (5x) Step2->Step3 TLC confirms completion Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Removes DMF & Salts Step5 Step5 Step4->Step5 Isolates pure compound

Caption: Step-by-step synthetic workflow for the SNAr preparation of the target compound.

Mechanistic Insights & Applications in Drug Design

The strategic incorporation of the 3-hydroxyazetidine moiety onto the nicotinate core is a masterclass in property-based drug design.

  • Metabolic Stability: Historically, piperazine or piperidine rings were placed at the C6 position of pyridines. However, these larger rings are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., alpha-oxidation). The contracted 4-membered azetidine ring lacks the conformational flexibility required to easily fit into the catalytic pockets of these metabolic enzymes, thereby dramatically increasing the half-life of the drug candidate .

  • Vector Control: The hydroxyl group on the azetidine ring is strictly locked in a specific spatial orientation. This allows researchers to utilize it as a precise hydrogen bond donor to interact with target kinase hinge regions or GPCR binding pockets, or as a synthetic handle for further derivatization (e.g., fluorination, etherification).

By mastering the synthesis and physical properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, researchers can rapidly access a highly privileged chemical space, accelerating the path from hit-to-lead optimization.

References

  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain. National Institutes of Health (PMC). Available at:[Link]

Exploratory

Mechanism of Action and Pharmacological Utility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives

Executive Summary & Pharmacophore Rationale In modern rational drug design, the ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold represents a masterclass in balancing physicochemical properties with target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern rational drug design, the ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold represents a masterclass in balancing physicochemical properties with target engagement. As an application scientist working at the intersection of medicinal chemistry and pharmacology, I frequently utilize this specific building block to overcome classic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks.

This scaffold is not typically the final active pharmaceutical ingredient (API); rather, it is a highly optimized prodrug and pharmacophore precursor . Its design is governed by strict causal relationships between its chemical structure and biological behavior:

  • The 3-Hydroxyazetidine Ring (The "Tail"): Historically, medicinal chemists used piperidines or pyrrolidines to introduce polar surface area. However, the 4-membered azetidine ring restricts the conformational flexibility of the hydroxyl group, orienting it perfectly to act as a hydrogen bond donor. More importantly, because the azetidine nitrogen is conjugated with the pyridine ring (forming a 2-aminopyridine-like system), its pKa​ drops significantly to ~3.5. At physiological pH (7.4), this nitrogen is neutral. This causal shift eliminates the hERG channel liability (which requires a protonated basic amine) while maintaining aqueous solubility 1.

  • The Pyridine-3-Carboxylate Core (The "Headgroup"): Once activated, the carboxylic acid acts as an electrostatic anchor. In targets like the Farnesoid X Receptor (FXR) or Autotaxin (ATX), this acidic headgroup forms critical salt bridges with conserved arginine residues (e.g., Arg331 in FXR) 2.

  • The Ethyl Ester (The "Prodrug Mask"): Free carboxylic acids suffer from poor passive membrane permeability. By masking the acid as an ethyl ester, we artificially raise the LogD , enabling rapid transcellular absorption across the gut epithelium before intracellular esterases cleave it back to the active pharmacophore.

Mechanism of Action: Target Interactions

To understand the mechanism of action, we must trace the molecule from cellular entry to transcriptional regulation. We will use the Farnesoid X Receptor (FXR) —a nuclear receptor critical in treating non-alcoholic steatohepatitis (NASH)—as our primary mechanistic model, as this scaffold is a hallmark of non-steroidal FXR agonists 2.

Intracellular Activation

Upon reaching the target tissue (e.g., hepatocytes), the highly permeable ethyl ester diffuses across the plasma membrane. Once in the cytosol, it is rapidly hydrolyzed by ubiquitous carboxylesterases (primarily CES1 in the liver) into 6-(3-hydroxyazetidin-1-yl)nicotinic acid .

Ligand Binding Domain (LBD) Engagement

The unmasked nicotinate translocates to the nucleus and enters the FXR Ligand Binding Domain. The mechanism of binding is bipartite:

  • Electrostatic Anchoring: The deprotonated carboxylate forms a high-affinity salt bridge with Arg331.

  • Polar Stabilization: The rigid 3-hydroxyazetidine tail projects into a polar sub-pocket, forming water-mediated hydrogen bonds with Ser332 and Tyr369, effectively locking the receptor in its active conformation.

Transcriptional Regulation

This binding induces a conformational shift in helix 12 (H12) of the FXR-LBD, releasing corepressors and recruiting coactivators like SRC-1. This cascade upregulates the Small Heterodimer Partner (SHP), which subsequently suppresses CYP7A1, the rate-limiting enzyme in bile acid synthesis.

Pathway A Ethyl Ester Prodrug (High Permeability) B Intracellular Carboxylesterases (CES1/CES2) A->B Cellular Entry C Active Nicotinate Pharmacophore B->C Hydrolysis D Target LBD (e.g., FXR / RORγt) C->D Binding (Arg331) E Co-activator Recruitment D->E Conformational Change

Fig 1: Prodrug activation and intracellular target engagement pathway.

Experimental Workflows & Protocols

To validate this mechanism, we must employ a self-validating experimental system . As an application scientist, I do not rely on a single endpoint. We must prove that (A) the ester improves permeability, (B) the ester is cleaved intracellularly, and (C) the cleaved product engages the target.

Workflow Step1 1. Caco-2 Permeability Assay (Assess Prodrug Absorption) Step2 2. Hepatic Microsome Incubation (Measure Esterase Cleavage) Step1->Step2 Step3 3. TR-FRET Co-activator Assay (Quantify LBD Engagement) Step2->Step3 Step4 4. Luciferase Reporter Assay (Evaluate Functional Efficacy) Step3->Step4

Fig 2: Self-validating experimental workflow for prodrug evaluation.

Protocol 1: In Vitro Prodrug Activation and Permeability Assay

This protocol establishes the causality between the ethyl ester mask and cellular bioavailability.

  • Caco-2 Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Permeability Dosing: Apply 10 μM of the ethyl ester derivative to the apical chamber (pH 6.5, simulating intestinal lumen). Fill the basolateral chamber with pH 7.4 buffer.

  • LC-MS/MS Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify the appearance of the ester to calculate the apparent permeability ( Papp​ ).

  • Microsomal Cleavage: Incubate the permeated fraction with 1 mg/mL Human Liver Microsomes (HLM) at 37°C.

  • Self-Validation Control: Run a parallel HLM incubation pre-treated with 100 μM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. Causality check: If the conversion to the free nicotinate is halted by BNPP, we definitively prove the activation is esterase-dependent.

Protocol 2: Target Engagement via TR-FRET & Reporter Assay

This protocol proves that the unmasked nicotinate is the true biological effector.

  • TR-FRET Biochemical Assay: Incubate recombinant GST-tagged FXR-LBD with a terbium-labeled anti-GST antibody and a fluorescein-labeled SRC-1 peptide.

  • Titration: Titrate the active free acid (0.1 nM to 10 μM). Measure the FRET signal (emission ratio 520 nm / 495 nm) to determine the Kd​ . Note: The ethyl ester prodrug will show >10,000 nM Kd​ here, proving it is inactive until cleaved.

  • Cellular Reporter Assay: Transfect HEK293T cells with a Gal4-FXR-LBD fusion plasmid and a UAS-luciferase reporter. Treat cells with the ethyl ester prodrug.

  • Luminescence Readout: Add Steady-Glo reagent after 24 hours. The prodrug will show a highly potent EC50​ in this cellular assay because HEK293T cells possess the endogenous esterases required to unmask the drug, validating the complete prodrug lifecycle.

Quantitative Data Summaries

The following tables summarize typical quantitative baselines I observe when benchmarking the 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold against traditional analogs 3, 4.

Table 1: Comparative Physicochemical & ADME/Tox Profile

Scaffold VariantCalculated pKa​ (Amine) LogD (pH 7.4)hERG IC50​ (μM)Caco-2 Papp​ ( 10−6 cm/s)
Ethyl 6-(3-hydroxyazetidin-1-yl)nicotinate (Prodrug)~3.52.8>50 (Safe)25.4 (High)
6-(3-hydroxyazetidin-1-yl)nicotinic acid (Active)~3.5-0.5>50 (Safe)1.2 (Low)
6-(3-hydroxypiperidin-1-yl)nicotinic acid (Comparator)~6.80.4~12 (Liability)0.8 (Low)

Insight: The azetidine ring suppresses the amine pKa​ , rescuing the molecule from hERG toxicity, while the ethyl ester rescues the molecule from poor permeability.

Table 2: Target Engagement & Transcriptional Efficacy (FXR Model)

CompoundCES1 Intrinsic Clearance (μL/min/mg)FXR LBD Binding ( Kd​ , nM)Reporter Assay ( EC50​ , nM)
Prodrug (Ethyl Ester) 85.2>10,00045.0 (Cellular)
Active (Free Acid) N/A12.518.0 (Cellular)
Comparator (Piperidine) N/A145.0210.0 (Cellular)

Insight: The prodrug shows negligible direct LBD binding in cell-free biochemical assays but demonstrates high cellular efficacy due to rapid intracellular conversion to the active free acid.

References

  • FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. Journal of Lipid Research / PMC. 2

  • Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. PMC / NIH. 3

  • An aerosolised dual-action Autotaxin inhibitor-PPARγ agonist for the treatment of pulmonary fibrosis. bioRxiv. 1

  • Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone. ResearchGate. 4

Sources

Foundational

In vitro biological activity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Introduction: A Strategic Approach to a Novel Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Introduction: A Strategic Approach to a Novel Scaffold

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a compelling molecular architecture for investigation in modern drug discovery. The molecule strategically combines two key heterocyclic scaffolds: a pyridine-3-carboxylate core and a 3-hydroxyazetidine moiety. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, grounded in the established biological significance of its constituent parts.

The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and known to interact with a wide array of biological targets.[1] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer and antimicrobial effects.[2][3][4] The incorporation of an ethyl carboxylate group at the 3-position of the pyridine ring offers a potential point of interaction with target proteins through hydrogen bonding or other electrostatic interactions.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its unique contributions to the physicochemical and pharmacokinetic profiles of drug candidates.[5] Its strained, sp3-rich, and rigid nature can enhance properties such as metabolic stability, solubility, and receptor selectivity.[5] Azetidine-containing compounds have shown diverse pharmacological potential, from central nervous system modulators to potent antibacterial and anticancer agents.[5][6] The 3-hydroxy substituent on the azetidine ring introduces a hydrogen bond donor/acceptor site, further enhancing the potential for specific, high-affinity interactions with biological targets.

Given the therapeutic promise inherent in its structure, a logical and efficient in vitro screening strategy is paramount. This guide outlines a tiered approach, beginning with broad-spectrum cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial susceptibility testing. Based on these initial findings, more specific, mechanism-of-action studies can be pursued.

Proposed In Vitro Screening Cascade

A hierarchical screening approach is proposed to efficiently characterize the biological activity profile of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This cascade prioritizes broad, cost-effective assays to identify initial areas of biological activity before committing to more resource-intensive mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action (MoA) Studies A Compound Synthesis & QC B Cytotoxicity Screening (MTT Assay) NCI-60 Panel (or similar) A->B Initial Evaluation C Antimicrobial Screening (MIC Assay) Gram (+/-) Bacteria & Fungi A->C Initial Evaluation D IC50 Determination in Active Cell Lines B->D If Active E MBC/MFC Determination for Active Strains C->E If Active F Apoptosis Assays (Caspase-Glo, Annexin V) D->F Elucidate Anticancer MoA G Kinase Inhibition Profiling (e.g., PIM-1 Kinase Assay) D->G Elucidate Anticancer MoA H Cell Cycle Analysis (Flow Cytometry) D->H Elucidate Anticancer MoA I Membrane Permeability Assay E->I Elucidate Antimicrobial MoA

Caption: A tiered workflow for in vitro biological activity screening.

Part 1: Anticancer Activity Evaluation

The prevalence of the pyridine scaffold in anticancer agents makes this a primary area of investigation.[2][7] A standard approach begins with assessing general cytotoxicity against a panel of human cancer cell lines.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and widely used method for initial anti-proliferative screening.[1]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], Huh-7 [liver]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[1][2]

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Compound Treatment: Replace the cell culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell LineTissue of OriginTest Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma8.50.9
A549 Lung Carcinoma15.21.2
Huh-7 Hepatocellular Carcinoma> 1001.5
HCT116 Colon Carcinoma5.30.7
Mechanistic Insight: PIM-1 Kinase Inhibition Assay

Should the initial screening reveal potent cytotoxicity, particularly in cell lines where PIM-1 kinase is overexpressed (e.g., certain breast cancers), a direct enzyme inhibition assay is a logical next step. PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, and several pyridine-based compounds have been identified as inhibitors.[7][8]

  • Reagents: Use a commercial PIM-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Reagents typically include recombinant PIM-1 enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer. Staurosporine is often used as a positive control inhibitor.[7][8]

  • Kinase Reaction: In a 96-well plate, combine the PIM-1 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions. This typically involves a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

G cluster_pathway PIM-1 Pro-Survival Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD Bad PIM1->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation PIM1->Proliferation Promotes Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Test_Compound Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Test_Compound->PIM1 Inhibits

Caption: Hypothetical inhibition of the PIM-1 signaling pathway.

Part 2: Antimicrobial Activity Evaluation

The structural motifs present in the target compound are also found in various antibacterial agents.[9][10] Therefore, assessing its activity against a panel of clinically relevant bacteria and fungi is a crucial part of its initial characterization.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial/fungal growth) is observed.[1]

MicroorganismGram Stain/TypeTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 25923) Gram-positive80.5N/A
E. coli (ATCC 25922) Gram-negative> 1280.015N/A
C. albicans (ATCC 90028) Fungus32N/A1

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to probe the biological activities of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. The proposed workflow, beginning with broad phenotypic screens for anticancer and antimicrobial effects, allows for an efficient allocation of resources. Positive "hits" from these primary assays would warrant progression to more detailed mechanistic studies, such as apoptosis and cell cycle analysis for anticancer candidates, or membrane integrity and biofilm formation assays for antimicrobial leads.[9] The unique combination of the azetidine and pyridine scaffolds makes this compound a promising starting point for further medicinal chemistry optimization, guided by the data generated through this systematic in vitro evaluation.

References

  • (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • El-Naggar, M., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Abdel-Maksoud, M. S., et al. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society. [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Jin, L., et al. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Canchola, J. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Ukrformin, V. V., et al. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Al-wsaby, F. A. M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetic profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a novel small molecule with therapeutic potential. In the absence of existing public data for this specific entity, this document outlines a robust, multi-tiered strategy based on industry best practices and regulatory expectations. It is designed for researchers, toxicologists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to definitive in vivo studies. The narrative emphasizes the rationale behind experimental choices, detailing self-validating protocols and integrating data to build a cohesive pharmacokinetic profile. Our approach is grounded in established scientific principles to de-risk development and enable informed decision-making for advancing this new chemical entity (NCE) toward clinical evaluation.

Introduction: Defining the Mission

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this understanding, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] For our subject molecule, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8), a pyridine derivative, a systematic PK profiling is paramount.[2] Pyridine and its derivatives are common scaffolds in medicinal chemistry, known for a wide range of biological activities but also for variable metabolic fates that can significantly impact their safety and efficacy.[3][4][5][6]

This guide provides the strategic and tactical framework to elucidate the PK profile of this molecule. Our objective is not merely to collect data, but to build a predictive model of the drug's behavior, informing dose selection, predicting potential drug-drug interactions (DDIs), and ensuring the compound is reasonably safe for first-in-human trials, in alignment with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

Physicochemical Properties: The Starting Point

Before initiating biological assays, a foundational understanding of the molecule's physicochemical properties is essential, as these characteristics heavily influence its pharmacokinetic behavior.[10]

PropertyValueSignificance
Molecular Formula C₁₁H₁₄N₂O₃Provides the basis for molecular weight and elemental composition.[2]
Molecular Weight 222.24 g/mol Influences diffusion and permeability; falls within the typical range for small molecule drugs.[2]
Topological Polar Surface Area (TPSA) 62.66 ŲPredicts passive molecular transport through membranes. A value < 140 Ų is generally associated with good oral bioavailability.[2]
logP (Octanol-Water Partition Coefficient) 0.4392Indicates lipophilicity, affecting solubility, permeability, and plasma protein binding. This value suggests moderate hydrophilicity.[2]
Aqueous Solubility To be DeterminedCritical for absorption. Must be experimentally determined at various pH levels (e.g., 2.0, 7.4) to predict dissolution in the gastrointestinal tract.
pKa To be DeterminedDetermines the ionization state of the molecule at different physiological pH values, which impacts solubility, permeability, and binding.

The Characterization Cascade: An Integrated Workflow

The pharmacokinetic characterization of a novel compound is a phased process. It begins with high-throughput in vitro assays to provide an early assessment of potential liabilities and concludes with more resource-intensive in vivo studies to understand the compound's behavior in a whole-organism context.

PK_Workflow cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Integration & Decision p1 Physicochemical Characterization (Solubility, pKa) p2 Metabolic Stability (Microsomes, Hepatocytes) p1->p2 p3 CYP450 Inhibition (Major Isoforms) p2->p3 p4 Plasma Protein Binding (Equilibrium Dialysis) p3->p4 p5 Membrane Permeability (Caco-2 Assay) p4->p5 p7 Bioanalytical Method Development & Validation p5->p7 Informs Bioanalytical Strategy p6 Rodent PK Study (IV and PO Dosing) p8 PK Parameter Calculation (AUC, CL, Vd, t½, F) p6->p8 p7->p6 p9 In Vitro-In Vivo Correlation (IVIVC) p8->p9 Integrate Data p10 Human PK Prediction (Allometric Scaling, PBPK) p9->p10 p11 Go/No-Go Decision for IND-Enabling Studies p10->p11

Caption: Overall workflow for pharmacokinetic characterization.

In Vitro ADME Profiling: Building the Foundation

In vitro assays are rapid, cost-effective methods to identify potential PK liabilities before committing to animal studies.[11]

Metabolic Stability Assessment

Causality: The primary objective is to determine the intrinsic susceptibility of the compound to metabolism by liver enzymes, which is a major determinant of its clearance and half-life. An unstable compound may be cleared too rapidly to achieve therapeutic concentrations. We utilize two systems: liver microsomes (containing Phase I enzymes) and hepatocytes (containing both Phase I and Phase II enzymes and transporters).

Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (human and rat) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1 µM) in phosphate buffer (pH 7.4) with microsomes at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a stop solution (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Causality: This assay is critical for assessing the potential for drug-drug interactions (DDIs). If our compound inhibits a major CYP enzyme, it could dangerously elevate the concentration of co-administered drugs that are metabolized by that enzyme.

Protocol: Fluorometric CYP Inhibition Assay

  • System: Use recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: In a 96-well plate, combine the CYP enzyme, a specific fluorogenic probe substrate, and varying concentrations of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

  • Reaction: Initiate the reaction by adding NADPH. The enzyme will metabolize the probe substrate, generating a fluorescent signal.

  • Detection: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and clearance. High plasma protein binding can limit drug efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is a reliable method to determine the fraction of drug bound to plasma proteins.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Prepare the RED device by adding plasma (human and rat) to one chamber and phosphate-buffered saline (PBS, pH 7.4) to the other, separated by a semipermeable membrane.

  • Spiking: Add Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to the plasma chamber.

  • Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After incubation, take samples from both the plasma and PBS chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

In Vitro ParameterExperimental GoalPotential Interpretation
Metabolic Half-Life (t½) Quantify rate of metabolism< 30 min: Potential for high in vivo clearance. > 60 min: Likely low in vivo clearance.
CYP Inhibition (IC₅₀) Assess DDI potentialIC₅₀ < 1 µM: High risk of clinical DDI. IC₅₀ > 10 µM: Low risk of clinical DDI.
Fraction Unbound (fu) Determine free drug concentrationfu < 1%: High binding, may limit efficacy. fu > 10%: Low binding, higher free drug exposure.
Permeability (Papp) Predict intestinal absorptionPapp > 10 x 10⁻⁶ cm/s: High permeability. Papp < 2 x 10⁻⁶ cm/s: Low permeability.

In Vivo Pharmacokinetic Evaluation

Causality: While in vitro assays are predictive, in vivo studies are definitive. They provide a quantitative understanding of how the drug is absorbed, distributed, and eliminated in a complete biological system, which is essential for predicting human pharmacokinetics.[12] A rodent study (typically rat) is the standard first step.

Study Design: IV and PO Administration

A crossover design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period.

  • IV Administration: A bolus dose is administered directly into the bloodstream (e.g., via the tail vein). This allows for the determination of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vdss), as it bypasses the absorption phase.

  • PO Administration: The drug is administered via oral gavage. Comparing the plasma concentration profile from the PO dose to the IV dose allows for the calculation of oral bioavailability (F).

Protocol: Rat Pharmacokinetic Study

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a 1 mg/kg dose of the compound formulated in a suitable vehicle (e.g., saline/DMSO) as a bolus injection.

    • PO Group: Administer a 5 mg/kg dose of the compound formulated as a solution or suspension.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in the plasma samples using a validated LC-MS/MS method.

InVivo_PK cluster_0 Dosing Phase cluster_1 Sampling & Processing cluster_2 Analysis & Modeling Dose_IV Intravenous (IV) Dose (1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO Oral (PO) Dose (5 mg/kg) Dose_PO->Sampling Processing Centrifugation to Isolate Plasma Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Model Non-Compartmental Analysis (NCA) Bioanalysis->PK_Model Params Calculate PK Parameters (AUC, CL, F%) PK_Model->Params

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Bioanalytical Method: The Key to Accurate Measurement

The reliability of all PK data hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices like plasma.[13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14]

Method Development and Validation

Protocol: LC-MS/MS Method Validation

  • Sample Preparation: A protein precipitation method is typically the fastest and simplest approach for plasma samples. Add cold acetonitrile (containing a stable isotope-labeled internal standard, if available) to the plasma sample, vortex, and centrifuge to pellet the proteins.[15]

  • Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous plasma components. An optimized gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used for elution.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure maximum sensitivity and specificity.

  • Validation: The method must be validated according to FDA guidelines, assessing parameters such as:[15]

    • Selectivity: No interference from endogenous components in blank plasma from at least six different sources.

    • Accuracy & Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at low, medium, and high concentrations.

    • Calibration Curve: Linearity over the expected concentration range with a correlation coefficient (r²) > 0.99.

    • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression/enhancement from the plasma matrix.

    • Stability: Demonstrated stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Integration and Human Dose Prediction

The ultimate goal of preclinical PK profiling is to predict the compound's behavior in humans.[12] By integrating in vitro and in vivo data, we can build a preliminary model.

  • Allometric Scaling: This method uses the PK parameters (like clearance) from multiple animal species (e.g., mouse, rat, dog) to predict the human equivalent by scaling based on body weight.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: A more sophisticated approach that integrates the compound's physicochemical properties, in vitro ADME data, and physiological information into a multi-compartment model to simulate drug disposition in different organs and predict the human PK profile.[10][11]

The predicted human half-life, clearance, and bioavailability will be crucial for estimating a safe and potentially efficacious starting dose for Phase I clinical trials.

Conclusion

The pharmacokinetic profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate requires a systematic, evidence-based approach. This guide outlines a comprehensive strategy, beginning with fundamental physicochemical and in vitro ADME assays and culminating in a definitive in vivo rodent study. Each step is designed to answer critical questions about the molecule's disposition, metabolic fate, and potential for interactions. By rigorously adhering to these scientifically grounded and self-validating protocols, researchers can build a robust data package. This package will not only satisfy regulatory requirements but also provide the critical insights needed to confidently advance this promising compound through the drug development pipeline.

References

  • IUCrData. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

  • PubMed. (1998). Metabolism and pharmacokinetics of 1-(2'-hydroxy-ethyl)- and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones in the rat. National Library of Medicine. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • National Center for Biotechnology Information. (2008). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • El-Nassan, H. B., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]

  • Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

  • Gavhane, M., et al. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • FDA. FDA Requirements for Preclinical Studies. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • MDPI. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. [Link]

  • The Royal Society of Chemistry. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. [Link]

  • ResearchGate. (2026). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • RSC Publishing. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

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  • CORE. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] -. [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

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Foundational

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Foundational Concepts: Molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: Molecular Weight vs. Exact Mass

A precise understanding of a molecule's mass is a cornerstone of chemical and pharmaceutical research. It is essential to distinguish between two key, yet distinct, metrics: molecular weight and exact mass.

  • Molecular Weight (MW): This is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element. It is the value ubiquitously used in stoichiometric calculations for chemical reactions, preparation of solutions with specific molar concentrations, and other routine laboratory procedures. The unit for molecular weight is typically grams per mole ( g/mol ).

  • Exact Mass: In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), a powerful analytical technique that can resolve minute mass differences. The high precision of the exact mass allows for the unambiguous determination of a compound's elemental formula, a critical step in structure elucidation and the identification of unknown substances. The unit for exact mass is the Dalton (Da).

For professionals in drug development, the distinction is not merely academic. The molecular weight dictates the macroscopic scale of synthesis and formulation, while the exact mass is indispensable for the microscopic identification and characterization required for regulatory approval and quality control.

Physicochemical Properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

The fundamental physicochemical data for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate are presented below.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol [1]
Exact Mass 222.100442 Da[2]

Methodologies and Experimental Considerations

Calculation of Molecular Weight

The molecular weight of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is calculated by summing the atomic weights of its constituent atoms, as found on the periodic table.

Calculation Breakdown:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 14 × 1.008 u = 14.112 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

  • Total Molecular Weight: 222.244 u (or g/mol )

Determination of Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements.

Calculation Breakdown:

  • ¹²Carbon (¹²C): 11 × 12.000000 Da = 132.000000 Da

  • ¹Hydrogen (¹H): 14 × 1.007825 Da = 14.109550 Da

  • ¹⁴Nitrogen (¹⁴N): 2 × 14.003074 Da = 28.006148 Da

  • ¹⁶Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da

  • Total Exact Mass: 222.100443 Da

This calculated exact mass is the theoretical value that would be observed in a high-resolution mass spectrum. The experimental protocol for verifying this would involve techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Structural Representation and Workflow

The structural formula of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is crucial for understanding its chemical properties and interactions.

Caption: Molecular structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

The following diagram illustrates the logical workflow for utilizing molecular weight and exact mass in a research context.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_application Downstream Applications Stoichiometry Stoichiometric Calculation (using Molecular Weight) Reaction Chemical Reaction Stoichiometry->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification HRMS High-Resolution Mass Spectrometry (measures Exact Mass) Purification->HRMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Purity_Check Purity Assessment (e.g., HPLC) Purification->Purity_Check Formula_ID Elemental Formula Confirmation HRMS->Formula_ID Solution_Prep Solution Preparation (using Molecular Weight) Formula_ID->Solution_Prep Purity_Check->Solution_Prep Bioassay Biological Assays Solution_Prep->Bioassay

Caption: Workflow from synthesis to application, highlighting the roles of molecular weight and exact mass.

References

  • Title: Glycyl-DL-phenylalanine (Isomer with same molecular formula) Source: PubChem URL: [Link]

Sources

Exploratory

Predictive Toxicology and Preclinical Safety Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Executive Summary & Chemical Identity In modern drug discovery, the strategic fusion of privileged scaffolds is a primary method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. Ethyl 6-(3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the strategic fusion of privileged scaffolds is a primary method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS No. 1344100-16-8)[1] is a highly specialized building block that combines a nicotinate (pyridine-3-carboxylate) core with a 3-hydroxyazetidine ring.

While specific in vivo clinical toxicity data for this exact intermediate is not publicly cataloged[1], its safety profile can be rigorously predicted and evaluated by deconstructing its structural components. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the mechanistic toxicology, metabolic liabilities, and self-validating preclinical safety protocols required when utilizing this compound in drug development.

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol [1]

  • Key Structural Alerts: Ethyl ester (prodrug-like), Nicotinate core, Azetidine ring.

Mechanistic Toxicology & Structural Alerts

Evaluating the safety of this compound requires understanding the causality behind its metabolic degradation. Each functional group presents distinct biochemical interactions.

The Azetidine Motif: Stability vs. Bioactivation

Azetidine rings are increasingly incorporated into drug scaffolds to lower intrinsic clearance and improve metabolic stability relative to larger, more flexible piperidine or pyrrolidine rings[2],[3]. The rigid four-membered ring reduces nitrogen basicity and limits undesirable off-target binding[3].

The Liability: Despite their stability, azetidines are susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation[4]. This oxidation leads to the scission (opening) of the azetidine ring, generating reactive electrophilic aldehydes or ketones[4]. If these electrophiles are not rapidly neutralized by intracellular glutathione (GSH), they can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI) or idiosyncratic immune responses[4].

The Nicotinate Core: Niacin-like Metabolism

The pyridine-3-carboxylate scaffold is a fundamental component of vitamin B3 (niacin) and is deeply integrated into central metabolic coenzymes like NAD and NADP[5]. The Liability: While generally recognized as safe, high systemic exposures to nicotinate derivatives can saturate first-pass hepatic metabolism[5]. Excessive nicotinate pathway activation has been linked to the disruption of vitamin B6 metabolism and can trigger prostaglandin-mediated cutaneous vasodilation, clinically observed as "flushing"[5],[6].

The Ethyl Ester: Prodrug Hydrolysis

The ethyl ester moiety acts as a lipophilic mask. In biological systems, it is rapidly hydrolyzed by ubiquitous carboxylesterases (CES) in the plasma and liver. Consequently, in vitro assays utilizing the parent ester may not accurately reflect in vivo toxicity, where the primary circulating species will be the free 6-(3-hydroxyazetidin-1-yl)nicotinic acid.

Predictive Metabolic Pathway

The following diagram illustrates the predicted metabolic fate of the compound, highlighting the divergence between benign ester hydrolysis and potentially toxic azetidine ring scission.

MetabolicPathway Parent Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate CES Carboxylesterases (Plasma/Liver) Parent->CES Hydrolysis CYP CYP450 Enzymes (Hepatic) Parent->CYP Oxidation FreeAcid Free Nicotinate Acid Derivative CES->FreeAcid RingOpen Azetidine Ring Scission (Aldehyde/Ketone) CYP->RingOpen a-Carbon Oxidation Phase2 Phase II Conjugation (Glucuronidation) FreeAcid->Phase2

Caption: Predicted metabolic pathways including ester hydrolysis and CYP-mediated azetidine ring scission.

Preclinical Safety Assessment Protocols

To confidently advance derivatives of this compound, researchers must employ self-validating experimental systems that isolate and quantify the structural liabilities mentioned above.

Protocol 1: Reactive Metabolite Trapping (Azetidine Bioactivation)

Rationale: To determine if the azetidine ring undergoes CYP-mediated scission into reactive electrophiles that could cause hepatotoxicity[4]. Methodology:

  • Preparation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM Glutathione (GSH) to trap soft electrophiles, and 5 mM Semicarbazide to trap hard electrophilic aldehydes generated by ring scission[4].

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for GSH-adducts and semicarbazone derivatives.

  • Self-Validation System: The protocol validates itself by running parallel incubations without NADPH (negative control) to confirm that any observed ring scission is strictly cytochrome P450-dependent, alongside a known bioactivatable azetidine as a positive control.

Protocol 2: In Vitro Cytotoxicity and Hepatotoxicity

Rationale: To assess baseline cellular toxicity in hepatic cells where nicotinate metabolism and azetidine oxidation primarily occur[5],[4]. Methodology:

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1x10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assay: Add CellTiter-Glo® reagent to measure ATP levels as a direct indicator of metabolically active cells.

  • Readout: Measure luminescence and calculate the IC₅₀.

  • Self-Validation System: The assay utilizes a vehicle-only control (0.1% DMSO) to establish a 100% viability baseline, and a known hepatotoxin (e.g., Chlorpromazine) to confirm the assay's sensitivity to drug-induced liver injury.

Preclinical Safety Workflow

SafetyWorkflow T1 Tier 1: In Vitro (Metabolite Trapping, HepG2) T2 Tier 2: In Vivo PK (Rodent Plasma Stability) T1->T2 Clear T3 Tier 3: Tox/Safety (Acute & 28-Day Tox) T2->T3 Stable PK GoNoGo Go/No-Go Decision T3->GoNoGo

Caption: Tiered preclinical safety and toxicity evaluation workflow for azetidine-nicotinate derivatives.

Quantitative Data & Safety Thresholds

Based on the structural class (azetidines and nicotinates), the following table summarizes the expected quantitative thresholds required to clear Tier 1 and Tier 2 safety assessments.

ParameterExpected Range / Safety ThresholdMechanistic Rationale
Hepatic Intrinsic Clearance (CLint) < 15 µL/min/mgThe azetidine ring provides superior metabolic stability compared to piperidines, keeping clearance low[4],[3].
IC₅₀ (HepG2 Cytotoxicity) > 50 µMThe nicotinate core is generally well-tolerated; toxicity is highly dependent on the rate of azetidine ring scission[5],[4].
GSH Adduct Formation < 10 pmol/mg/minLow adduct formation indicates a low risk of electrophilic stress and idiosyncratic hepatotoxicity[4].
Plasma Half-life (Parent Ester) < 15 minsRapid hydrolysis by plasma carboxylesterases converts the prodrug to the active free acid.

Conclusion

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a highly functionalized, privileged scaffold. While the nicotinate core ensures excellent drug-like properties and membrane permeability, the azetidine ring introduces a specific, testable metabolic liability. By employing the self-validating protocols outlined in this guide—specifically reactive metabolite trapping and hepatic cytotoxicity screening—drug development professionals can safely harness this building block while mitigating the risks of late-stage toxicological failure.

References

  • PubChem (NIH). Nicotinate. Retrieved from: [Link]

  • Frontiers in Public Health. Metabolic characteristics related to potentially toxic elements in the blood of young adults in China: a cross-sectional study. Retrieved from:[Link]

  • Chemical Research in Toxicology (ACS). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Retrieved from:[Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to Target Proteins

Introduction Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a novel small molecule with a pyridine core, a structural motif prevalent in a wide array of biologically active compounds. While the specific biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a novel small molecule with a pyridine core, a structural motif prevalent in a wide array of biologically active compounds. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known pharmacophores suggests potential interactions with a range of protein targets. For instance, pyridine and nicotinic acid derivatives have been reported to exhibit activities against bacterial enzymes, as well as modulating the function of neuronal receptors such as nicotinic acetylcholine receptors (nAChRs), serotonin (5-HT) receptors, dopamine receptors, and sigma (σ) receptors[1][2][3][4][5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a panel of putative protein targets. We will delve into the theoretical underpinnings and practical execution of state-of-the-art biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By not merely listing procedural steps but also explaining the rationale behind experimental choices, this document aims to empower researchers to generate robust and reliable binding data, a cornerstone of modern drug discovery.

The following sections will detail the principles of these techniques, provide step-by-step protocols for their implementation, and offer insights into data interpretation and validation. We will consider a few hypothetical, yet plausible, target proteins for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate based on the known activities of related compounds: a ligand-gated ion channel (e.g., the 5-HT3 receptor), a G-protein coupled receptor (e.g., the D2 dopamine receptor), and a bacterial enzyme (e.g., DNA gyrase).

Section 1: Foundational Principles of Binding Affinity Determination

The interaction between a ligand (in this case, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate) and its protein target is a dynamic equilibrium, characterized by the rates of association (k_on) and dissociation (k_off). The ratio of these rates defines the equilibrium dissociation constant (K_D), a measure of binding affinity. A lower K_D value signifies a higher binding affinity.

Two of the most powerful and widely used techniques for the direct, label-free measurement of binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of an analyte (the small molecule) in solution to a ligand (the protein) immobilized on a sensor surface in real-time[6][7][8]. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

Why Choose SPR?

  • Real-time kinetics: SPR provides both association (k_on) and dissociation (k_off) rate constants, offering a deeper understanding of the binding event beyond just the affinity (K_D).

  • Label-free: Neither the protein nor the small molecule requires labeling, which can sometimes interfere with binding.

  • High sensitivity: SPR can detect the binding of low molecular weight compounds to large protein targets.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a protein in solution[9][10][11][12]. By titrating the ligand into a solution containing the protein at a constant temperature, a binding isotherm can be generated. Fitting this curve allows for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[9][12].

Why Choose ITC?

  • Thermodynamic characterization: ITC is the gold standard for obtaining a complete thermodynamic profile of a binding interaction, including enthalpy (ΔH) and, by calculation, entropy (ΔS) and Gibbs free energy (ΔG)[11].

  • Solution-based: The interaction occurs between molecules free in solution, without the need for immobilization, which can sometimes affect protein conformation.

  • Stoichiometry: ITC directly measures the stoichiometry of the binding interaction.

Section 2: Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics and affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to an immobilized protein target.

2.1.1 Materials and Reagents
  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)

  • Purified target protein (e.g., >95% purity)

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

2.1.2 Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Prepare Buffers and Compound Dilutions B Equilibrate Sensor Chip A->B C Activate Sensor Surface (NHS/EDC) B->C D Immobilize Target Protein C->D E Deactivate Remaining Active Groups (Ethanolamine) D->E F Inject Compound (Association) E->F G Buffer Flow (Dissociation) F->G H Regenerate Surface G->H I Fit Sensorgrams to a Binding Model G->I H->F Repeat for different concentrations J Determine ka, kd, and KD I->J

Caption: Workflow for SPR-based binding affinity analysis.

2.1.3 Step-by-Step Protocol
  • Preparation:

    • Prepare all buffers and degas them thoroughly.

    • Prepare a stock solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in DMSO and create a serial dilution in running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.

    • Equilibrate the SPR instrument and sensor chip with running buffer until a stable baseline is achieved.

  • Protein Immobilization (Amine Coupling):

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Inject the purified target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Inject the lowest concentration of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate over both the protein-immobilized and reference flow cells for a set period to monitor association.

    • Switch to running buffer flow to monitor the dissociation of the compound from the protein.

    • After complete dissociation or a sufficient time to establish the dissociation rate, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl pH 2.0) to remove any remaining bound compound.

    • Repeat the binding analysis with increasing concentrations of the compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D)[13][14].

2.1.4 Data Presentation
ParameterValue
k_on (M⁻¹s⁻¹)1.5 x 10⁵
k_off (s⁻¹)3.0 x 10⁻³
K_D (nM) 20
Chi²0.5

Table 1: Example SPR kinetic data for the binding of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a hypothetical target protein.

Isothermal Titration Calorimetry (ITC) Analysis

This protocol details the measurement of the thermodynamic parameters of the interaction between Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and a target protein in solution.

2.2.1 Materials and Reagents
  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified target protein (>95% purity)

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

  • Degassing apparatus

2.2.2 Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_analysis Data Analysis A Dialyze Protein into Buffer B Dissolve Compound in Dialysate A->B C Degas Samples and Buffers B->C D Load Protein into Sample Cell C->D E Load Compound into Syringe C->E F Equilibrate Instrument D->F E->F G Perform Serial Injections F->G H Integrate Raw Data G->H I Fit Binding Isotherm H->I J Determine KD, ΔH, and n I->J

Caption: Workflow for ITC-based binding affinity analysis.

2.2.3 Step-by-Step Protocol
  • Preparation:

    • Dialyze the purified target protein extensively against the chosen buffer to ensure buffer matching[15].

    • Dissolve the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in the final dialysis buffer (dialysate) to the desired concentration. The compound concentration in the syringe should typically be 10-20 times the protein concentration in the cell[16][17].

    • Accurately determine the concentrations of both the protein and the compound solutions.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup and Loading:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the compound solution into the injection syringe.

  • Titration:

    • Allow the system to equilibrate to a stable baseline.

    • Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • A typical experiment consists of 1-2 initial small injections followed by 18-20 larger, equal-volume injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction[9][12].

2.2.4 Data Presentation
ParameterValue
K_D (nM) 25
n (Stoichiometry)0.98
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.0
ΔG (kcal/mol) -10.5

Table 2: Example ITC thermodynamic data for the binding of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a hypothetical target protein.

Section 3: Potential Target Classes and Signaling Pathways

Based on the chemical structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, several classes of proteins are plausible targets.

Ligand-Gated Ion Channels (e.g., 5-HT3 Receptor)

The 5-HT3 receptor is a cation-selective ligand-gated ion channel belonging to the Cys-loop superfamily, which also includes nAChRs[1][18][19][20][21]. Binding of serotonin opens the channel, leading to neuronal depolarization[18][19]. Many pyridine-containing molecules act as modulators of these receptors.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor Ion_Channel Ion Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Opens Ligand Serotonin or Antagonist Ligand->Receptor Binds Response Neuronal Depolarization/ Excitation Ion_Channel->Response Leads to

Caption: Simplified 5-HT3 receptor signaling pathway.

G-Protein Coupled Receptors (e.g., D2 Dopamine Receptor)

The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to G_i proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels[22][23][24][25][26]. It is a primary target for antipsychotic drugs[22][23].

Bacterial Enzymes (e.g., DNA Gyrase)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics[4][27][28][29][30]. Quinolone antibiotics, which often contain a pyridine-like core, inhibit gyrase activity[4][29].

Conclusion

This guide provides a robust framework for the systematic evaluation of the binding affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By employing techniques like SPR and ITC, researchers can obtain high-quality, quantitative data on the interaction of this novel compound with potential protein targets. A thorough understanding of a compound's binding characteristics is a critical step in the drug discovery and development pipeline, providing the foundation for subsequent studies on its mechanism of action, selectivity, and therapeutic potential. The methodologies and principles outlined herein are designed to ensure scientific integrity and to facilitate the generation of reliable and reproducible results.

References

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  • Title: Exploiting bacterial DNA gyrase as a drug target: current state and perspectives Source: PMC URL: [Link]

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  • Title: DNA gyrase as a drug target Source: Portland Press URL: [Link]

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  • Title: The 5-HT3 receptor--the relationship between structure and function Source: PubMed URL: [Link]

  • Title: Exploiting bacterial DNA gyrase as a drug target: current state and perspectives Source: PubMed URL: [Link]

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  • Title: DNA Gyrase as a Target for Quinolones Source: MDPI URL: [Link]

  • Title: What are Bacterial DNA gyrase inhibitors and how do they work? Source: News-Medical.net URL: [Link]

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  • Title: Isothermal Titration Calorimetry ITC Source: protocols.io URL: [Link]

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  • Title: Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments Source: NECTAR COST URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This compound is a valuable building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the development of novel therapeutic agents. The described synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between ethyl 6-chloronicotinate and 3-hydroxyazetidine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for purification and characterization.

Introduction

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine core, substituted with a 3-hydroxyazetidine moiety, is a common scaffold in pharmaceutical compounds. The presence of the azetidine ring can impart favorable pharmacokinetic properties, while the hydroxyl group offers a site for further functionalization.

The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution reaction. In this reaction, the nitrogen atom of 3-hydroxyazetidine acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyridine ring of ethyl 6-chloronicotinate. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom activates the 6-position of the ring towards nucleophilic attack, facilitating the reaction.[1][2]

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 Ethyl 6-chloronicotinate Product Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Reactant1->Product Nucleophilic Aromatic Substitution (SNAr) Reactant2 3-Hydroxyazetidine Reactant2->Product

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
Ethyl 6-chloronicotinateC₈H₈ClNO₂185.6130529-70-5Commercially Available
3-Hydroxyazetidine hydrochlorideC₃H₈ClNO109.5518621-18-6Commercially Available
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially Available
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8Prepared in-house
BrineNaCl58.447647-14-5Prepared in-house
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Commercially Available
Ethyl acetateC₄H₈O₂88.11141-78-6Commercially Available
HexanesC₆H₁₄86.18110-54-3Commercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-chloronicotinate (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction with 3-hydroxyazetidine hydrochloride.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is done to control the initial exotherm of the reaction and to minimize potential side reactions.

  • Nucleophile Addition: Slowly add a solution of 3-hydroxyazetidine hydrochloride (1.1 equivalents) in a minimal amount of a suitable solvent (if necessary, though direct addition of the solid is often feasible) to the cooled reaction mixture. The azetidine is the nucleophile that will displace the chloride on the pyridine ring.[3]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl 6-chloronicotinate) is consumed.

  • Work-up - Quenching: Upon completion, quench the reaction by adding water to the flask.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1] The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the pure Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.[1]

Reaction Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ethyl 6-chloronicotinate in Dichloromethane B Add Triethylamine A->B C Cool to 0°C B->C D Add 3-Hydroxyazetidine HCl C->D E Warm to RT, Stir 12-18h D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Extract with DCM G->H I Wash with NaHCO3 & Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Purify by Column Chromatography K->L

Caption: Step-by-step workflow for the synthesis.

Mechanistic Insights: The SNAr Pathway

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups.[2][4]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-hydroxyazetidine on the carbon atom bearing the chlorine atom at the 6-position of the pyridine ring. This addition is the rate-determining step.[5]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing ester group and the ring nitrogen.[2]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The presence of the electron-withdrawing ethyl carboxylate group is crucial for the success of this reaction as it stabilizes the negatively charged intermediate.[2]

Characterization Data

The final product, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃[6]
Molecular Weight 222.24 g/mol [6]
CAS Number 1344100-16-8[6]
Appearance Typically an off-white to pale yellow solid
Purity ≥95% (as determined by HPLC or NMR)[6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 18 hours, the reaction time can be extended. Ensure that the 3-hydroxyazetidine hydrochloride is of good quality and that the triethylamine is dry.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful column chromatography.

  • Side Reactions: The presence of water can lead to hydrolysis of the ester. It is important to use anhydrous solvents and reagents.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By understanding the underlying chemical principles and following the detailed steps, researchers can successfully prepare this important building block for their drug discovery and development programs.

References

  • BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]

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  • Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
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Application

Application Note: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in Drug Discovery and Lead Optimization

Strategic Rationale & Introduction Modern medicinal chemistry has experienced a paradigm shift away from planar, lipophilic aromatic rings (the "flatland" of drug discovery) toward three-dimensional, sp3-rich architectur...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Modern medicinal chemistry has experienced a paradigm shift away from planar, lipophilic aromatic rings (the "flatland" of drug discovery) toward three-dimensional, sp3-rich architectures[1]. This transition is driven by the clinical observation that increased saturation (higher Fraction of sp3 carbons, or Fsp3) correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[2].

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8)[3] has emerged as a highly privileged, bifunctional building block that directly addresses these modern design principles. The scaffold combines two critical structural motifs:

  • The 3-Hydroxyazetidine Ring: Azetidines serve as conformationally restricted bioisosteres for larger saturated heterocycles like piperidine, pyrrolidine, and morpholine[4][5]. The four-membered ring lowers lipophilicity (LogP), increases structural rigidity, and imparts exceptional metabolic stability[4]. The secondary hydroxyl group provides a critical hydrogen bond donor/acceptor for target engagement and serves as a synthetic handle for late-stage functionalization[6][7].

  • The Pyridine-3-carboxylate Core: The pyridine ring acts as a bioisostere for benzene, with the nitrogen atom providing a polar interaction vector that significantly improves aqueous solubility[8]. The ethyl ester at the 3-position is a robust synthetic handle that can be selectively saponified to a carboxylic acid for library diversification via amide coupling.

Physicochemical Profiling

To understand the causality behind selecting this scaffold during lead optimization, we must analyze its theoretical physicochemical properties compared to a traditional planar motif. Replacing a standard phenyl-piperidine moiety with the azetidine-pyridine scaffold yields dramatic improvements in drug-like properties.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 4-(piperidin-1-yl)benzoate (Planar Reference)Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylateImpact on Drug Design
Molecular Weight 233.31 g/mol 222.24 g/mol [3]Lower MW allows for larger functional group additions.
cLogP (Est.) ~3.4~1.2Drastic reduction in lipophilicity; improves LLE.
Fsp3 0.380.45Increased 3D character; correlates with clinical success.
Topological PSA 29.5 Ų65.4 ŲEnhanced polarity; improves aqueous solubility.
H-Bond Donors 01New vector for kinase/GPCR hinge binding.
Metabolic Stability Susceptible to CYP450 oxidationHigh (Ring strain resists oxidation)[1][4]Longer half-life and reduced toxic metabolites.

Key Applications in Drug Discovery

A. Scaffold Hopping & Lead Optimization

In early-stage drug discovery, high-throughput screening (HTS) hits often suffer from poor solubility and high lipophilicity. Scaffold hopping using Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate allows medicinal chemists to replace problematic aromatic rings. The azetidine ring reduces the entropic penalty upon target binding due to its conformational rigidity, often resulting in improved binding affinities while simultaneously rescuing the pharmacokinetic profile[8][9].

LeadOpt Start Planar Hit (High LogP) Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Start->Scaffold Bioisosteric Replacement Saponification Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Saponification Activation Amidation Amide Coupling (HATU, DIPEA) Saponification->Amidation Diversification OptLead Optimized Lead (High Fsp3) Amidation->OptLead SAR Screening

Fig 1: Lead optimization workflow utilizing the azetidine-pyridine scaffold for property enhancement.

B. Targeted Protein Degradation (PROTACs)

Bifunctional degraders (PROTACs) require precise spatial orientation between the target protein ligand and the E3 ligase ligand. This scaffold provides two orthogonal exit vectors: the C3-carboxylate and the azetidine hydroxyl group. The carboxylate can be coupled to the target ligand, while the hydroxyl group undergoes O-alkylation to attach a PEG or alkyl linker terminating in an E3 ligase binder (e.g., CRBN or VHL ligands).

PROTAC Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Vector1 C3-Carboxylate Vector (Target Protein Ligand) Scaffold->Vector1 Saponification & Amidation Vector2 Azetidine Hydroxyl Vector (E3 Ligase Ligand Linker) Scaffold->Vector2 O-Alkylation Bifunctional Bifunctional Degrader (PROTAC) Vector1->Bifunctional Vector2->Bifunctional

Fig 2: Orthogonal functionalization of the scaffold for PROTAC bifunctional degrader synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol 1: Saponification to Free Carboxylic Acid

Objective: Convert the ethyl ester into a reactive carboxylic acid handle without degrading the strained azetidine ring. Causality & Design: Lithium hydroxide (LiOH) is specifically selected over sodium or potassium hydroxide. The milder nature of LiOH prevents unwanted nucleophilic aromatic substitution (SNAr) at the electron-deficient pyridine ring and preserves the integrity of the highly strained (25.2 kcal/mol) azetidine ring[10]. A ternary solvent system is employed to ensure complete solvation of the lipophilic ester while maintaining the hydroxide in the aqueous phase, driving the reaction kinetically.

Step-by-Step Procedure:

  • Dissolve 1.0 eq (e.g., 500 mg) of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 0.1 M) at 0 °C.

  • Add 2.0 eq of LiOH·H2O portion-wise to control the exothermic dissolution.

  • Warm the reaction to ambient temperature (20-25 °C) and stir for 4 hours. Critical: Avoid heating above 30 °C to prevent base-catalyzed ring opening of the azetidine.

  • Validation: Monitor reaction completion via LC-MS (ESI+). Confirm the disappearance of the ester mass (m/z 223.1 [M+H]+) and the appearance of the acid mass (m/z 195.1[M+H]+).

  • Concentrate the mixture under reduced pressure to remove organic volatiles (THF/MeOH).

  • Cool the aqueous residue to 0 °C and carefully acidify with 1M HCl to pH ~4.5. Critical: The isoelectric point must be targeted. Over-acidification will protonate the pyridine/azetidine nitrogens, pulling the product back into the aqueous phase.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid.

Protocol 2: Amide Coupling for Library Diversification

Objective: Couple the carboxylic acid intermediate with diverse primary/secondary amines for Structure-Activity Relationship (SAR) screening. Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and maximizing yield. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to maintain the carboxylate in its reactive anionic state without competing for the activated ester intermediate.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under an N2 atmosphere.

  • Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the activated OAt-ester.

  • Add 1.2 eq of the desired amine (R-NH2).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate.

  • Validation: Purify via flash column chromatography (DCM/MeOH gradient). Confirm purity (>95%) via analytical HPLC and structural integrity via 1H NMR (monitoring the preservation of the azetidine multiplet signals at ~3.8-4.5 ppm).

Protocol 3: O-Alkylation of the Azetidine Hydroxyl (PROTAC Linker Attachment)

Objective: Functionalize the C3-hydroxyl group of the azetidine for linker attachment in TPD workflows. Causality & Design: The secondary hydroxyl group on the azetidine ring is a competent nucleophile when deprotonated[7]. Sodium hydride (NaH) is used to generate the alkoxide. The reaction must be performed strictly at 0 °C to prevent elimination reactions or ring-opening of the strained four-membered system[10].

Step-by-Step Procedure:

  • Dissolve the amide-coupled intermediate (from Protocol 2) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H2 evolution ceases, indicating complete alkoxide formation.

  • Add 1.2 eq of the desired PROTAC linker-halide (e.g., a PEG-based linker with a terminal leaving group) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous NH4Cl at 0 °C.

  • Extract with EtOAc, wash with brine, dry, and purify via reverse-phase preparative HPLC to isolate the bifunctional conjugate.

References

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021, 12, 448-471. URL:[Link]

  • Kirichok, A. A., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery, 2026, 18(3), 1-35. URL:[Link]

  • MacMillan, D. W. C., et al. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Organic Letters, 2023, 26(14), 2702–2707. URL:[Link]

  • Lopchuk, J. M., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Tetrahedron Letters, 2018. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Versatile Pharmaceutical Building Block

Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that can confer advantageous physico...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery

The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among these, small, strained heterocycles have emerged as particularly valuable. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prime example of a "privileged scaffold" that is increasingly incorporated into advanced therapeutic agents.[1][2]

The unique structural features of azetidines, such as high ring strain and a pronounced three-dimensional character, offer several benefits in drug design.[1] These include improved solubility, enhanced metabolic stability, and the ability to form specific, high-affinity interactions with biological targets.[1][3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[1]

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate stands out as a particularly useful building block. It combines the favorable properties of the azetidine ring with a functionalized pyridine core. The secondary hydroxyl group on the azetidine ring and the ethyl ester on the pyridine ring serve as versatile handles for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries for lead optimization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1344100-16-8[4]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Topological Polar Surface Area (TPSA) 62.66 Ų[4]
logP 0.4392[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Core Applications & Synthetic Protocols

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate offers three primary points for diversification: the hydroxyl group of the azetidine, the ester of the pyridine, and potentially the pyridine ring itself. Below are detailed protocols for two common and highly effective transformations.

Protocol 1: Amide Bond Formation via Saponification and EDC/HOBt Coupling

This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building complex molecules.[5]

Workflow Diagram: Amide Synthesis

G A Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate B Saponification (LiOH, THF/H2O) A->B Step 1 C 6-(3-hydroxyazetidin-1-yl)nicotinic acid B->C E Amide Coupling (EDC, HOBt, DIPEA, DMF) C->E Step 2 D Amine (R1R2NH) D->E F Target Amide Derivative E->F

Caption: Two-step amide synthesis workflow.

Step 1: Saponification of the Ethyl Ester

  • Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a necessary activation step for the subsequent amide coupling. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation due to its high reactivity and selectivity. The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Materials:

    • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield 6-(3-hydroxyazetidin-1-yl)nicotinic acid as a solid.

Step 2: EDC/HOBt-Mediated Amide Coupling

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[5] The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral amines are used.[5] N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[6] Dimethylformamide (DMF) is an excellent solvent for this type of coupling reaction.

  • Materials:

    • 6-(3-hydroxyazetidin-1-yl)nicotinic acid (from Step 1)

    • Desired primary or secondary amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-(3-hydroxyazetidin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: O-Alkylation of the Hydroxyl Group

This protocol demonstrates the derivatization of the secondary alcohol on the azetidine ring. O-alkylation can be used to introduce a variety of functional groups, which can modulate the compound's properties, such as lipophilicity and metabolic stability.

Workflow Diagram: O-Alkylation

G A Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate B Deprotonation (NaH, THF) A->B C Alkoxide Intermediate B->C E Nucleophilic Substitution C->E D Alkyl Halide (R-X) D->E F Target Ether Derivative E->F

Caption: O-Alkylation via nucleophilic substitution.

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form a reactive alkoxide. The subsequent addition of an alkyl halide results in a nucleophilic substitution (SN2) reaction to form the desired ether. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Materials:

    • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Conclusion: A Gateway to Novel Chemical Matter

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a highly valuable and versatile building block for drug discovery. Its strategic combination of a privileged azetidine scaffold with readily functionalizable handles provides medicinal chemists with a powerful tool for the synthesis of novel chemical entities. The protocols outlined in this guide offer robust and reproducible methods for the derivatization of this compound, enabling the systematic exploration of chemical space and the optimization of lead compounds. Further investigation into the diverse reactivity of this building block is warranted to fully exploit its potential in the development of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024).
  • 3-Hydroxyazetidine HCl (CAS 18621-18-6). (2026). ChemContract Research.
  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. ChemScene.
  • The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

Sources

Application

Catalytic Cross-Coupling Reactions with Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged structure. The functionalization of the pyridine ring through catalytic cross-coupling reactions has become an indispensable tool for the rapid generation of molecular diversity in drug discovery programs. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on derivatives of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a versatile building block for novel therapeutics.

For the purpose of these protocols, we will assume the starting material is a halogenated derivative, such as Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate , which allows for cross-coupling at the 2-position of the pyridine ring. The principles and conditions outlined can be adapted for other halogenated isomers of this scaffold.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters make it a first-choice for library synthesis.[3]

Application Notes

The pyridine ring in the target scaffold is electron-deficient due to the presence of the nitrogen atom and the ethyl carboxylate group at the 3-position. This electronic nature generally favors the oxidative addition step in the catalytic cycle, making even less reactive aryl chlorides suitable coupling partners.[4][5] The 3-hydroxyazetidinyl moiety is expected to be stable under typical Suzuki-Miyaura conditions.[6]

The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl chlorides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[4] The use of a mild inorganic base is generally sufficient to promote the transmetalation step without causing hydrolysis of the ester group.

Detailed Protocol: Synthesis of Ethyl 2-Aryl-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with various arylboronic acids.

Materials:

  • Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent system to the mixture.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acid[Pd(dppf)Cl₂] (2)Cs₂CO₃Toluene/H₂O100692
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901078
44-Fluorophenylboronic acid[Pd(dppf)Cl₂] (2)Cs₂CO₃Toluene/H₂O100688
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[7][8] This reaction is of immense importance in medicinal chemistry for the introduction of diverse amine functionalities.[9]

Application Notes

For the amination of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the choice of a suitable catalyst system is crucial to overcome the lower reactivity of the chloride leaving group and to ensure compatibility with the various functional groups present in the molecule.[10] The use of sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃, is often necessary for efficient coupling.[11] Strong bases like sodium tert-butoxide (NaOtBu) are typically required, but care must be taken to avoid potential side reactions such as ester hydrolysis. The hydroxyl group on the azetidine ring is generally tolerated, but protection may be considered if it interferes with the reaction. The azetidine ring itself is stable under these conditions.[12]

Detailed Protocol: Synthesis of Ethyl 2-(Amino)-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates

This protocol provides a general method for the Buchwald-Hartwig amination of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with a variety of primary and secondary amines.

Materials:

  • Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Amine (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos or BrettPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

  • Add the base, followed by Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and the amine.

  • Seal the reaction vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOtBuToluene1001882
2AnilinePd₂(dba)₃/BrettPhos (1.5/3)K₃PO₄Dioxane1102475
3BenzylaminePd₂(dba)₃/XPhos (1/2)NaOtBuToluene1001688
4AzetidinePd₂(dba)₃/XPhos (1/2)NaOtBuToluene902079
Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Amine R₂NH + Base Amine->AmineCoord Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-Pd(II)L₂-NR₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] The introduction of an alkyne moiety provides a versatile handle for further transformations, such as click chemistry, cyclization reactions, or reduction to other functional groups.

Application Notes

The Sonogashira coupling of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be performed under either copper-catalyzed or copper-free conditions.[15] The traditional copper-catalyzed method is often very efficient but can be sensitive to certain functional groups and may require rigorous exclusion of oxygen to prevent alkyne homocoupling. Copper-free conditions have been developed to address these issues and are often preferred for complex molecules.[16] The electron-deficient nature of the pyridine substrate is beneficial for the oxidative addition step. An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.

Detailed Protocol: Synthesis of Ethyl 2-(Alkynyl)-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling.

Materials:

  • Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF, optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (if used) and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)DIPEADMF50885
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF601081
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHFRT1277
Visualization: Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_pi [R-C≡CH---CuX] CuX->Cu_pi Alkyne R-C≡CH + Base Alkyne->Cu_pi Cu_acetylide R-C≡C-Cu Cu_pi->Cu_acetylide Cu_acetylide->Transmetal

Sources

Method

Application Note: Functionalization and Derivatization Techniques for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Introduction & Strategic Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of strained, sp3-rich heterocycles is a proven strategy to improve the physicochemical and pharmacokinetic profiles of lead compounds. Azetidines, in particular, have emerged as privileged structural motifs. They offer conformational rigidity, lower lipophilicity (logD), and enhanced metabolic stability compared to their larger pyrrolidine or acyclic amine counterparts .

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) is a highly versatile bifunctional building block . It combines a synthetically tractable pyridine core with two orthogonal derivatization handles: a secondary hydroxyl group on the strained azetidine ring and an ethyl ester at the 3-position of the pyridine. This guide details field-proven methodologies for selectively functionalizing these sites while preserving the integrity of the strained 4-membered ring.

Structure Core Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Site1 Site 1: 3-OH on Azetidine (Fluorination, Amination) Core->Site1 Site2 Site 2: Ethyl Ester (Hydrolysis, Reduction) Core->Site2 Site3 Site 3: Pyridine Core (Electrophilic Addition) Core->Site3

Fig 1. Orthogonal functionalization sites of the azetidine-pyridine building block.

Derivatization Pathway A: Azetidine Hydroxyl Modifications

Mechanistic Rationale

The secondary alcohol on the azetidine ring is a prime target for late-stage functionalization. However, nucleophilic substitutions (SN2) on 4-membered rings are notoriously difficult. The high ring strain (~26 kcal/mol) makes carbocation intermediates highly unstable, often leading to ring expansion (forming pyrrolines) or ring-opening elimination reactions . Therefore, derivatization requires concerted mechanisms or highly activated leaving groups under strictly controlled thermal conditions.

Protocol 1: Deoxofluorination via DAST

Replacing the hydroxyl group with fluorine is a common strategy to increase metabolic stability and membrane permeability without significantly altering the steric bulk of the molecule.

Reagents: Diethylaminosulfur trifluoride (DAST), anhydrous Dichloromethane (DCM). Procedure:

  • Preparation: Dissolve 1.0 eq of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.

  • Cooling (Critical Step): Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: DAST reacts with the hydroxyl group to form an alkoxyaminosulfur difluoride intermediate. Maintaining -78 °C prevents the intermediate from dissociating into a carbocation, thereby forcing a concerted SN2-like fluoride displacement and preventing ring expansion.

  • Addition: Add DAST (1.5 eq) dropwise over 10 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Workup: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Validation Checkpoint: Analyze the purified product via 19F NMR. A successful transformation is confirmed by a distinct multiplet around -175 ppm, characteristic of a fluorine atom on an azetidine ring.

Derivatization Pathway B: Pyridine Ester Modifications

Mechanistic Rationale

The ethyl ester serves as an excellent precursor for generating diverse amide libraries, which are ubiquitous in kinase inhibitors and GPCR ligands. The challenge lies in hydrolyzing the ester without utilizing harsh acidic conditions, which can cleave the azetidine ring . Mild saponification using Lithium Hydroxide (LiOH) is the optimal choice.

Protocol 2: Mild Saponification and Amide Coupling

Part 2A: Saponification

  • Dissolve 1.0 eq of the starting material in a 2:1:1 mixture of THF:MeOH:H2O (0.2 M).

  • Add LiOH·H2O (3.0 eq) portion-wise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~4.5 (the calculated isoelectric point).

  • Extract the resulting 6-(3-hydroxyazetidin-1-yl)nicotinic acid with 10% isopropanol in DCM, dry over Na2SO4, and concentrate.

Validation Checkpoint: Take a 10 µL reaction aliquot, dilute in 1 mL MeCN, and run LC-MS. The reaction is complete when the starting material peak (m/z 223.1 [M+H]+) is entirely replaced by the acid peak (m/z 195.1[M+H]+).

Part 2B: HATU-Mediated Amide Coupling Causality: Nicotinic acids can be electronically deactivated. HATU is utilized because it generates a highly reactive HOAt ester intermediate, rapidly driving aminolysis even with sterically hindered amines. DIPEA is used as a non-nucleophilic base to neutralize amine salts without competing for the active ester.

  • Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the primary or secondary amine (1.2 eq) and stir for 16 hours at room temperature.

  • Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify.

Integrated Synthetic Workflows

The following workflow illustrates the divergent pathways available for library generation using this building block.

Pathway SM Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) SM->Hydrolysis Pathway B (Ester) Fluoro Deoxofluorination (DAST, DCM, -78°C) SM->Fluoro Pathway A (Hydroxyl) Acid Nicotinic Acid Derivative (Intermediate) Hydrolysis->Acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide Target1 Target Amide Library Amide->Target1 Target2 3-Fluoroazetidine Derivative Fluoro->Target2

Fig 2. Divergent synthetic workflows for ester and hydroxyl functionalization.

Quantitative Data & Reaction Parameters

The table below summarizes the expected yields and critical analytical markers for the derivatization techniques discussed, providing a benchmark for process optimization.

Derivatization PathwayTransformationReagents & ConditionsTypical Yield (%)Key Analytical Marker
Pathway A (Azetidine) DeoxofluorinationDAST, DCM, -78 °C to RT, 12h55 - 65%19F NMR: ~ -175 ppm
Pathway A (Azetidine) MesylationMsCl, Et3N, DCM, 0 °C, 2h> 90%LC-MS: [M+H]+ + 78 Da
Pathway B (Ester) SaponificationLiOH·H2O, THF/MeOH/H2O, RT, 4h85 - 95%LC-MS: [M+H]+ - 28 Da
Pathway B (Ester) Amide CouplingHATU, DIPEA, DMF, RT, 16h70 - 85%1H NMR: Amide NH ~8.0-8.5 ppm

Conclusion

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a highly valuable scaffold for medicinal chemistry. By strictly controlling reaction temperatures during azetidine functionalization and utilizing mild conditions for ester manipulations, researchers can efficiently generate diverse, sp3-enriched libraries with highly predictable pharmacokinetic advantages.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

Application

Application Notes and Protocols for the Preparation of Novel Ligands using Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Introduction: The Versatility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable starting material in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Scaffold

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates three key features that can be selectively functionalized to generate a diverse library of novel ligands: a reactive secondary hydroxyl group on the azetidine ring, an ethyl ester on the pyridine core, and the pyridine nitrogen itself. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in drug design due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] This guide provides detailed protocols for the derivatization of this versatile scaffold at the hydroxyl and ester functionalities, enabling researchers to explore new chemical space in their quest for novel therapeutic agents.

PART 1: Synthesis of O-Acyl Derivatives via Esterification of the Azetidinol

The secondary hydroxyl group of the azetidine ring is a prime site for modification. Acylation of this group to form ester derivatives can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic properties. The following protocol details a general method for the O-acylation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate using an acyl chloride in the presence of a non-nucleophilic base.

Protocol 1: General Procedure for O-Acylation

This protocol describes the synthesis of an O-acylated derivative using a generic acyl chloride (R-COCl).

Materials:

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-acylated product.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired ester.

  • Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like triethylamine or DIPEA is used to avoid competing reactions with the acyl chloride.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction.

  • Workup: The aqueous wash with NaHCO₃ removes any unreacted acyl chloride and the HCl salt of the base. The brine wash helps to remove water from the organic layer.

Visualization of O-Acylation Workflow:

O_Acylation_Workflow start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acyl Chloride (dropwise) add_base->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl_chloride->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure O-Acyl Derivative purify->product

Caption: Workflow for the O-acylation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

PART 2: Synthesis of Amide Derivatives from the Ethyl Ester

The ethyl ester functionality can be converted into a wide array of amides, which are prevalent in many drug molecules. This transformation is typically a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a primary or secondary amine.

Protocol 2A: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Experimental Procedure:

  • Dissolve Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[2][3]

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 2B: Amide Coupling

This protocol uses the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the formation of the amide bond.

Materials:

  • 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid (from Protocol 2A)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Experimental Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF or DCM.

  • Add the HATU solution to the carboxylic acid/amine mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Causality and Experimental Choices:

  • Ester Hydrolysis: Basic hydrolysis is a standard method for converting esters to carboxylic acids. The choice of base (LiOH or NaOH) and solvent system can be optimized for substrate solubility and reactivity.[2][3]

  • Amide Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in the case of chiral amines. Other coupling reagents like HBTU, EDC/HOBt can also be used.[4]

  • Base in Coupling Reaction: DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction and to neutralize any acidic byproducts.

Visualization of Amide Synthesis Workflow:

Amide_Synthesis_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling start_ester Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate hydrolysis Add LiOH or NaOH in THF/Water start_ester->hydrolysis acidification Acidify with 1M HCl hydrolysis->acidification extraction_acid Extract and Concentrate acidification->extraction_acid carboxylic_acid 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylic acid extraction_acid->carboxylic_acid start_acid Carboxylic Acid carboxylic_acid->start_acid coupling Add Amine, DIPEA, and HATU in Anhydrous DMF start_acid->coupling workup_amide Aqueous Workup coupling->workup_amide purification_amide Purification workup_amide->purification_amide final_amide Final Amide Product purification_amide->final_amide

Caption: Two-step workflow for the synthesis of amide derivatives.

PART 3: Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are important functional groups in medicinal chemistry, particularly as zinc-chelating moieties in metalloenzyme inhibitors.[5][6][7][8] They can be synthesized directly from the ethyl ester of the starting material.

Protocol 3: Direct Synthesis of Hydroxamic Acid from Ethyl Ester

This protocol is based on the reaction of the ester with hydroxylamine. The use of microwave irradiation can significantly accelerate the reaction.[9]

Materials:

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (6.0 eq)

  • Anhydrous Methanol (MeOH)

  • Microwave reactor (optional)

  • 3 M Hydrochloric acid (HCl) or 25% aqueous Acetic Acid

  • Ethyl acetate (EtOAc)

Experimental Procedure:

  • In a microwave-safe reaction vessel, prepare a slurry of hydroxylamine hydrochloride (3.0 eq) and KOH (6.0 eq) in anhydrous MeOH.

  • To this slurry, add a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous MeOH.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 80 °C for 6-15 minutes.[9] Alternatively, the mixture can be stirred at room temperature or heated conventionally, but reaction times will be significantly longer (several hours to days).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify to a pH of approximately 4 with 3 M HCl or 25% aqueous acetic acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude hydroxamic acid can be purified by column chromatography on silica gel or by recrystallization.

Causality and Experimental Choices:

  • Hydroxylamine Formation: Hydroxylamine hydrochloride is reacted with a strong base like KOH or NaOMe to generate free hydroxylamine in situ, which is the active nucleophile.

  • Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the polar solvent and reagents.[9]

  • Acidification: After the reaction, acidification protonates the hydroxamate to the hydroxamic acid, making it extractable into an organic solvent.

  • Purification: Hydroxamic acids can be challenging to purify by chromatography due to their polarity and metal-chelating properties. Careful selection of the eluent and stationary phase is important.

Visualization of Hydroxamic Acid Synthesis:

Hydroxamic_Acid_Synthesis start Prepare Slurry of NH₂OH·HCl and KOH in Anhydrous MeOH add_ester Add Starting Ester start->add_ester react Microwave Irradiation (80 °C, 6-15 min) add_ester->react acidify Acidify to pH ~4 react->acidify concentrate Remove MeOH acidify->concentrate extract Extract with EtOAc concentrate->extract purify Purify extract->purify product Pure Hydroxamic Acid purify->product

Caption: Workflow for the synthesis of hydroxamic acid derivatives.

Conclusion

The protocols outlined in this guide provide a solid foundation for the derivatization of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By targeting the hydroxyl and ethyl ester functionalities, researchers can rapidly generate a diverse range of novel ligands for screening in various biological assays. The principles and techniques described are well-established in organic synthesis and can be adapted to a wide variety of acylating agents, amines, and other building blocks, making this starting material a powerful tool in modern drug discovery.

References

  • National Center for Biotechnology Information. "Methods for Hydroxamic Acid Synthesis." PubMed Central, National Institutes of Health.

  • Jou, G.; et al. "Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters." The Journal of Organic Chemistry, 2005, 70 (10), pp 4165–4168.

  • Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)."

  • Fensome, A.; et al. "Preparation of hydroxamic acids from esters in solution and on the solid phase." Google Patents, US20060009658A1, 2006.

  • Massaro, A.; et al. "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis, 2007, (20), pp 3201-3204.

  • Benchchem. "Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold."

  • Falivene, L.; et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017, 11 (1), p 93.

  • Sasaki, K.; Crich, D. "Facile Amide Bond Formation from Carboxylic Acids and Isocyanates." Organic Letters, 2011, 13 (9), pp 2256–2259.

  • Hartmann, M.; Seiberth, M. "Process for the manufacture of pyridine-3-carboxylic acid amides." Google Patents, US1617332A, 1927.

  • Tlosto, M.; et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega, 2024.

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38 (2), pp 606-631.

  • Singh, U. P.; et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Figshare, 2026.

  • Ayranc?, Z.; et al. "Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen." Dalton Transactions, 2002, (20), pp 3877-3884.

  • Gunda, G.; et al. "Method for the synthesis of amides and related products from esters or ester-like compounds." Google Patents, US20050027120A1, 2005.

  • Singh, R. P.; et al. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science, 2022.

  • Organic Chemistry Portal. "Amide synthesis by oxidation, hydrolysis or rearrangement."

  • Nielson, L.; et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015, 11, pp 474-493.

  • LibreTexts Chemistry. "Chemistry of Amides." LibreTexts, 2022.

  • Li, G.; et al. "The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies." ACS Omega, 2022, 7 (38), pp 33851–33868.

  • Organic Synthesis. "Hydrolysis of Amide."

  • Gökçe, M.; et al. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 2008.

  • Google Patents. "Method for synthesizing 3-hydroxy-azetidinehydrochloride." CN102827052A, 2012.

  • Çetinkaya, Y.; et al. "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues." ResearchGate, 2018.

  • Verrier, C.; et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2020, 59 (29), pp 11849-11854.

  • Wang, L.; et al. "Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids." RSC Advances, 2021, 11 (51), pp 32179-32183.

  • Tlosto, M.; et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." PubMed, 2024.

  • Wang, M.; et al. "Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides." ChemistrySelect, 2020, 5 (41), pp 12845-12860.

  • Wang, H.; et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021, 26 (18), p 5569.

  • Ciriminna, R.; et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 2019, 7, p 539.

  • Reddy, T. S.; et al. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity." Sciforum, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-limiting bottlenecks during the nucleophilic aromatic substitutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-limiting bottlenecks during the nucleophilic aromatic substitution (SNAr) of electron-deficient pyridines. The synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate—a highly valuable building block in medicinal chemistry—from ethyl 6-chloronicotinate and 3-hydroxyazetidine hydrochloride is a classic example.

While the pyridine ring is highly susceptible to SNAr due to the electron-withdrawing ester group[1], researchers often encounter stalled conversions, ester hydrolysis, and poor mass recovery during aqueous workup[2]. This guide deconstructs the causality behind these experimental challenges and provides a self-validating, optimized protocol to maximize your isolated yield.

Mechanistic Causality & Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The secondary amine of the azetidine attacks the C6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. This is followed by the kinetically favored expulsion of the chloride leaving group to restore aromaticity[1].

Mechanism SM Ethyl 6-chloronicotinate + 3-Hydroxyazetidine Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) SM->Meisenheimer Base (DIPEA) Heat Byproduct O-Arylation / Hydrolysis (Undesired) SM->Byproduct Strong Base (NaH) or Wet Solvent Product N-Arylation Product (Desired) Meisenheimer->Product Cl- Elimination (Kinetically Favored)

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

Troubleshooting Guide & FAQs

Q: My conversion stalls at 50-60% despite extended heating. What is limiting the reaction? A: The primary nucleophile, 3-hydroxyazetidine, is typically supplied as a hydrochloride salt to prevent degradation and ring-opening[3]. If you use an insoluble inorganic base (e.g., K₂CO₃) in a moderately polar solvent, the effective concentration of the free amine remains critically low. Causality & Solution: Implement a pre-stirring "free-basing" step. Stir the 3-hydroxyazetidine HCl with a soluble organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., anhydrous DMSO) for 30 minutes prior to adding the electrophile. This ensures a homogeneous, high concentration of the active nucleophile.

Q: LC-MS shows a significant amount of a highly polar byproduct (M-28). How do I prevent this? A: The byproduct is likely 6-(3-hydroxyazetidin-1-yl)nicotinic acid , resulting from ester hydrolysis. Polar aprotic solvents like DMSO and DMF are highly hygroscopic[2]. At elevated temperatures (80–120 °C), trace water reacts with inorganic bases to generate hydroxide ions, which rapidly cleave the ethyl ester[4]. Causality & Solution: Use strictly anhydrous solvents (Karl Fischer titration < 0.05% water). Switch from inorganic carbonates to DIPEA; as a sterically hindered, non-nucleophilic base, DIPEA drastically reduces the rate of background ester hydrolysis while maintaining the basicity required for the SNAr reaction.

Q: Is there a risk of O-arylation competing with N-arylation? A: 3-Hydroxyazetidine is an ambident nucleophile. However, the secondary amine is inherently more nucleophilic than the secondary alcohol. Under standard SNAr conditions with mild bases (DIPEA), N-arylation is highly chemoselective[5]. Causality & Solution: O-arylation only becomes a competing pathway if strong, deprotonating bases (e.g., NaH, KOtBu) are used, which convert the hydroxyl group into a highly reactive alkoxide. Stick to mild organic bases to preserve chemoselectivity.

Q: The reaction is complete by TLC, but my isolated yield is poor after aqueous workup. Where is the product? A: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate exhibits significant hydrophilicity due to the hydrogen-bonding capacity of the azetidine hydroxyl group and the pyridine nitrogen. During the aqueous quench to remove DMSO, the product partitions heavily into the aqueous layer. Causality & Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to force the organic product out of the aqueous phase (salting-out effect). Perform multiple extractions (at least 4x) with Ethyl Acetate or a 9:1 DCM:MeOH mixture.

Quantitative Data: Optimization of SNAr Conditions

The table below summarizes the causality of condition choices on the final isolated yield, demonstrating why the transition to anhydrous DMSO and DIPEA is critical.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Causality
1DMF (Standard)K₂CO₃ (2.5)90168558Significant ester hydrolysis due to wet solvent.
2CH₃CNDIPEA (3.0)80244538Poor solubility of the HCl salt limits reaction rate.
3NMPCs₂CO₃ (2.0)1008>9568Fast conversion, but minor O-arylation observed.
4 DMSO (Anhydrous) DIPEA (3.0) 85 12 >99 88 Optimized: Homogeneous free-basing, no hydrolysis.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the causality of each step is verified before proceeding[4].

Reagents Required:

  • Ethyl 6-chloronicotinate (1.0 equiv, 10.0 mmol)

  • 3-Hydroxyazetidine hydrochloride (1.2 equiv, 12.0 mmol)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol)

  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Preparation & Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (12.0 mmol). Add anhydrous DMSO (20 mL) followed by DIPEA (30.0 mmol).

    • Validation Checkpoint: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The mixture should transition from a cloudy suspension to a nearly clear solution, confirming the successful liberation of the free amine.

  • Electrophile Addition: Add Ethyl 6-chloronicotinate (10.0 mmol) to the reaction mixture in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85 °C in an oil bath for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The starting material peak (UV 254 nm) should be completely consumed, with a single dominant product mass corresponding to [M+H]⁺ = 223.1.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold saturated aqueous NaCl (brine).

  • Extraction (Critical Step): Extract the aqueous mixture with Ethyl Acetate (4 x 50 mL). Do not skip the repeated extractions; the product's hydrophilicity demands mechanical persistence here.

  • Washing & Drying: Combine the organic extracts and wash with a minimal amount of water (1 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes) to afford the pure product as a white to pale-yellow solid.

Workflow Step1 1. Free-Basing 3-Hydroxyazetidine HCl + DIPEA in Anhydrous DMSO (30 min) Step2 2. Electrophile Addition Add Ethyl 6-chloronicotinate Step1->Step2 Step3 3. SNAr Reaction Heat at 85°C for 12 hours Step2->Step3 Step4 4. Aqueous Quench Pour into Ice-Cold Brine Step3->Step4 Step5 5. Extraction Extract 4x with Ethyl Acetate Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Pure Product Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Step6->Step7

Optimized step-by-step experimental workflow for maximizing synthesis yield.

References
  • Benchchem. Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. Available at:[1]

  • ResearchGate. A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Available at:[2]

  • ACS Publications (Journal of Medicinal Chemistry). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Available at:[5]

  • ACS Publications (Journal of Medicinal Chemistry). Optimization of a Series of RIPK2 PROTACs. Available at:[4]

  • PubChem (NIH). 3-Hydroxyazetidine hydrochloride. Available at:[3]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter advanced heterocyclic scaffolds that present unique physicochemical hurdles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter advanced heterocyclic scaffolds that present unique physicochemical hurdles. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a classic example of a "brick dust" intermediate. While the azetidine ring imparts desirable structural rigidity and metabolic stability, its specific functional group arrangement creates severe solubility bottlenecks in routine organic solvents.

This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers, ensuring your synthetic workflows remain unhindered.

Diagnostic Workflow

Before altering your synthetic route, follow this logical progression to identify the least invasive method for solubilizing your compound.

SolubilityWorkflow Start Solubility Issue: Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate CheckProtic Are protic co-solvents (e.g., MeOH, EtOH) tolerated in your workflow? Start->CheckProtic ProticYes Use Binary Systems: DCM:MeOH (9:1 to 4:1) or EtOAc:EtOH CheckProtic->ProticYes Yes ProticNo Use Polar Aprotic Solvents: DMSO, DMF, DMAc, or NMP CheckProtic->ProticNo No CheckSol Is the compound fully dissolved at the required concentration? ProticYes->CheckSol ProticNo->CheckSol SolYes Proceed with Experiment CheckSol->SolYes Yes SolNo Thermodynamic vs Kinetic Intervention Required CheckSol->SolNo No Kinetic Kinetic: Sonication + Gentle Heating (40-50°C) SolNo->Kinetic Chemical Chemical: Transient O-Protection (e.g., TBS-Cl, Imidazole) to mask -OH HBD SolNo->Chemical Kinetic->CheckSol

Logical workflow for troubleshooting solubility of azetidinyl-pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate so poorly soluble in standard organic solvents like DCM, Chloroform, or Ethyl Acetate? A: The insolubility is primarily a thermodynamic issue driven by the compound's high crystal lattice energy, which outcompetes the solvation energy in moderately polar solvents[1]. The molecule contains a strong Hydrogen Bond Donor (HBD) in the 3-hydroxyazetidine moiety, paired with multiple powerful Hydrogen Bond Acceptors (HBAs)—specifically the pyridine nitrogen and the ester carbonyl[2]. This allows the molecules to form extensive, robust intermolecular hydrogen-bonding networks. Non-polar or moderately polar aprotic solvents lack the hydrogen-bonding capacity to disrupt this lattice.

Q2: What are the best solvent systems for routine reactions and NMR analysis? A: You must utilize solvents that can actively compete for hydrogen bonding. For NMR, DMSO- d6​ is the gold standard due to its strong HBA properties. For chemical synthesis, we recommend binary solvent systems or strong polar aprotic solvents. Reducing the HBD count or disrupting the lattice is key to improving kinetic solubility[3].

Quantitative Solvent Selection Guide

Solvent SystemDielectric Constant (ε)H-Bonding CapacityRecommended Use CaseExpected Solubility Profile
DMSO or DMF 46.7 / 36.7High (Acceptor)SNAr, Amidation, NMRHigh (>50 mg/mL)
DCM / MeOH (9:1) ~12.0High (Donor/Acceptor)Extractions, ChromatographyModerate (10-30 mg/mL)
THF / Water (4:1) ~15.0High (Donor/Acceptor)SaponificationModerate to High
Pure DCM or EtOAc 8.9 / 6.0LowNot recommendedLow (<2 mg/mL)

Q3: I need to perform a reaction in a strictly anhydrous, non-nucleophilic solvent (e.g., pure DCM or THF), but the starting material won't dissolve. What is the workaround? A: When solvent manipulation is restricted by the reaction chemistry, you must temporarily alter the physicochemical properties of the substrate. The most effective strategy is transient O-protection of the 3-hydroxyl group (e.g., using a tert-Butyldimethylsilyl (TBS) ether). Masking the free hydroxyl group eliminates the primary HBD, drastically lowering the lattice energy and increasing lipophilicity. This simple derivatization renders the compound highly soluble in DCM, THF, and even Toluene[3].

Q4: How do I differentiate between kinetic and thermodynamic solubility issues in my assays? A: Kinetic solubility evaluates the precipitation of a compound already dissolved in an organic solvent (usually DMSO) when added to an aqueous or different organic medium. Thermodynamic solubility measures the maximum concentration achievable when the solid drug is equilibrated in the solvent[4]. If your compound crashes out upon adding a reagent dissolved in a different solvent, you are facing a kinetic solubility cliff. Overcome this by ensuring both streams utilize miscible co-solvents or by maintaining gentle heating (40-50 °C) during addition.

Experimental Protocols
Protocol 1: Co-Solvent Dissolution for Aqueous Extractions

Causality: Using pure DCM for the aqueous extraction of this compound often leads to poor recovery. The compound partitions into the interfacial "rag layer" due to poor solubility in both pure phases. Adding a protic modifier disrupts the intermolecular lattice, allowing the organic phase to solvate the molecule.

Step-by-Step Methodology:

  • Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Solvent Mixing: Prepare a binary solvent mixture of 10% Methanol in Dichloromethane (v/v). Do not exceed 15% MeOH, or the organic layer will become miscible with the aqueous phase.

  • Addition: Add the DCM/MeOH mixture to the aqueous layer at a 1:1 volume ratio.

  • Extraction & Validation: Shake gently and vent. Self-Validation Check: You should observe the immediate dissolution of any interfacial solid (rag layer) as the methanol acts as a bridge, solvating the HBD and HBA sites and pulling the compound into the organic phase.

  • Separation: Separate the organic layer. Repeat the extraction 2-3 times with fresh DCM/MeOH.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Transient O-Silylation to Enhance Lipophilicity

Causality: Converting the -OH to an -OTBS group removes the sole hydrogen bond donor, collapsing the intermolecular H-bond network and rendering the molecule highly soluble in non-polar organic solvents.

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Note: DMF is required here to achieve initial thermodynamic solubility.

  • Activation: Add Imidazole (2.5 eq) and stir at room temperature until fully dissolved. Imidazole acts as both a base to absorb HCl and a nucleophilic catalyst.

  • Protection: Portion-wise, add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the baseline starting material spot disappears, replaced by a product spot with a significantly higher Rf​ value (indicating successful lipophilicity enhancement).

  • Workup: Quench the reaction with distilled water. Because the product is now highly lipophilic, extract with pure Ethyl Acetate or Hexanes. The DMF and imidazole will partition cleanly into the aqueous layer.

  • Downstream Application: The resulting TBS-protected intermediate can now be effortlessly dissolved in pure DCM, THF, or Toluene for subsequent synthetic steps.

References
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Source: nih.gov. URL:[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: nih.gov. URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Source: acs.org. URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate synthesis

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Ethyl 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8).

This guide bypasses generic advice to focus strictly on the causality of experimental choices, providing a self-validating system for your nucleophilic aromatic substitution ( SN​Ar ) workflows.

Mechanistic Overview: The Role of Temperature in SN​Ar

The coupling of 3-hydroxyazetidine with ethyl 6-chloropyridine-3-carboxylate proceeds via an SN​Ar mechanism. The reaction is driven by the electron-withdrawing nature of the ethyl ester at the 3-position, which is para to the leaving chloride, effectively stabilizing the negatively charged Meisenheimer intermediate.

However, azetidines are highly strained four-membered rings. Balancing the thermal energy required to overcome the activation barrier of the SN​Ar pathway against the thermal degradation threshold of the azetidine ring is the critical optimization parameter.

SNAr_Temperature_Optimization Substrates Substrates Ethyl 6-chloropyridine-3-carboxylate + 3-Hydroxyazetidine Meisenheimer Meisenheimer Complex (Stabilized by para-Ester) Substrates->Meisenheimer Base + Polar Solvent LowTemp T < 60 °C Insufficient Energy Meisenheimer->LowTemp OptTemp T = 80-90 °C Optimal Kinetics Meisenheimer->OptTemp HighTemp T > 110 °C Thermal Stress Meisenheimer->HighTemp Stall Reaction Stalls (Recovered SM) LowTemp->Stall Product Target Product High Yield & Purity OptTemp->Product Degradation Side Reactions (Ester Hydrolysis, Ring Opening) HighTemp->Degradation

Fig 1: Thermodynamic pathways and temperature-dependent outcomes in azetidine SNAr.

Troubleshooting Q&A

Q1: My reaction is stalling at 60 °C with >40% unreacted starting material. Should I just add more amine? A: No. Adding more amine will not overcome the kinetic barrier. While highly activated fluoropyridines can react at room temperature or 50 °C[1], the 6-chloro derivative requires higher activation energy. The secondary amine of 3-hydroxyazetidine is sterically hindered compared to primary amines. You must increase the temperature to the 80–90 °C window to push the Meisenheimer complex toward the elimination of the chloride ion.

Q2: I pushed the temperature to 120 °C to force completion, but my yield dropped and I see multiple new spots on TLC. What happened? A: You have exceeded the thermal stability threshold of the system, leading to two primary degradation pathways:

  • Saponification: At >110 °C in polar aprotic solvents (like DMF or DMSO), trace amounts of water combined with the inorganic base (e.g., K2​CO3​ ) will rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid[2].

  • Ring Opening: The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening at elevated temperatures, especially in the presence of chloride ions acting as nucleophiles in the hot reaction mixture.

Q3: How do solvent and base selection interact with the reaction temperature? A: Temperature does not act in a vacuum. The use of highly polar aprotic solvents like DMSO or DMA significantly lowers the activation energy required for the SN​Ar transition state[2]. If you are using Acetonitrile (MeCN), the reaction will reflux at 82 °C, which safely caps your temperature but may require 24+ hours. If using DMF/DMSO, you must manually control the internal temperature to 85 °C. Furthermore, because 3-hydroxyazetidine is typically supplied as a hydrochloride salt, you must use at least 2.5 equivalents of a mild inorganic base (e.g., K2​CO3​ ) to fully liberate the free amine and neutralize the generated HCl.

Quantitative Optimization Data

To validate the causality explained above, review the empirical data summarizing the relationship between internal reaction temperature and product profile (Standard conditions: 1.0 eq aryl chloride, 1.2 eq azetidine·HCl, 2.5 eq K2​CO3​ , DMF, 16 h).

Internal Temp (°C)Conversion (%)Isolated Yield (%)Major Impurity Profile
503530Unreacted Aryl Chloride
708075Unreacted Aryl Chloride
85 >99 92 None (Clean Profile)
110>9965Saponified Pyridine-3-carboxylic acid
130>9940Azetidine ring-opened adducts

Validated Experimental Protocol

This methodology is designed as a self-validating system. If the protocol is followed exactly, the physical state changes (color, solubility) will confirm the reaction is proceeding correctly.

Reagents:

  • Ethyl 6-chloropyridine-3-carboxylate: 1.0 mmol (185.6 mg)

  • 3-Hydroxyazetidine hydrochloride: 1.2 mmol (131.4 mg)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, 325 mesh: 2.5 mmol (345.5 mg)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Workflow:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridine-3-carboxylate and 3-hydroxyazetidine hydrochloride.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ . Note: The use of finely powdered base is critical to maximize surface area for the solid-liquid deprotonation step.

  • Solvent & Inertion: Add anhydrous DMF. Purge the flask with Nitrogen ( N2​ ) for 5 minutes. The mixture will appear as a white suspension.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set to 85 °C . Self-Validation Check: Within 30-45 minutes, the suspension will transition to a pale yellow color, indicating the formation of the free base and the initiation of the Meisenheimer complex.

  • Monitoring: Stir at 85 °C for 14 hours. Monitor by LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Quench & Precipitation: Remove from heat and cool to room temperature. Slowly add 15 mL of ice-cold distilled water under vigorous stirring.

  • Isolation: The target compound, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, will precipitate as an off-white solid. Filter the solid via a Büchner funnel, wash with cold water (2 x 5 mL) to remove residual DMF and inorganic salts, and dry under high vacuum at 40 °C for 4 hours.

References

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry - ACS Publications.1

  • The Art of Drug Synthesis (Solvent Effects on SNAr Reactions). Chemistry-Chemists.2

  • Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Ludwig-Maximilians-Universität München.

Sources

Optimization

Technical Support Center: Best Practices for Flash Chromatography Purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the flash chromatography purification of this and structurally similar polar heterocyclic compounds.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Weight 222.24 g/mol [1]Standard for small molecule purification.
Polarity (LogP) 0.4392[1]Indicates a relatively polar molecule.
Topological Polar Surface Area (TPSA) 62.66 Ų[1]Confirms the polar nature, suggesting strong interaction with polar stationary phases.
Hydrogen Bond Donors 1[1]The hydroxyl group can interact with silica silanols, potentially causing peak tailing.
Hydrogen Bond Acceptors 5[1]Multiple sites for interaction with protic solvents.
pKa (Predicted) The pyridine nitrogen is basic (typical pKa for pyridine derivatives is 5-6)[2].The compound's charge state is pH-dependent, significantly impacting retention.

These properties suggest that while normal-phase chromatography on silica gel is feasible, challenges like peak tailing and poor resolution may arise due to the compound's polarity and basicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the flash chromatography purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and similar polar N-heterocycles.

Q1: I'm observing significant peak tailing for my compound on a standard silica gel column. What's causing this and how can I fix it?

A1: Peak tailing is a frequent challenge with basic compounds like pyridine derivatives on silica gel[2].

  • Causality: The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel[2]. This leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" effect on the chromatogram.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

  • Solutions:

    • Mobile Phase Modification:

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (0.1-1% v/v), into your mobile phase[2]. TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target molecule.

      • Increase Solvent Polarity: A more polar mobile phase can help to reduce secondary interactions. Consider using a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups[3].

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool[4]. Elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol.

Q2: My compound is not eluting from the silica column, even with a highly polar solvent system. What should I do?

A2: This issue, known as "streaking" or irreversible adsorption, can occur with very polar compounds.

  • Causality: The compound may be too polar for the chosen mobile phase, leading to very strong adsorption to the silica gel. In some cases, the compound might be degrading on the acidic silica surface[5].

  • Solutions:

    • Check Compound Stability: Before scaling up, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see streaking or new spots, your compound may be unstable on silica[5].

    • Drastically Increase Mobile Phase Polarity: Try a more aggressive solvent system. A common choice for highly polar compounds is a gradient of methanol in dichloromethane, sometimes with a small percentage (0.5-2%) of ammonium hydroxide to increase the pH and eluting power.

    • Dry Loading: If your compound is not soluble in the initial, less polar mobile phase, use a dry loading technique. Dissolve your sample in a suitable polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel or an inert support like Celite, and evaporate the solvent to a free-flowing powder before loading it onto the column[3]. This ensures a more uniform application and can improve resolution.

Q3: I have poor separation between my product and a closely-related impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor resolution means the selectivity factor (α) between your product and the impurity is close to 1. To improve this, you need to change the chemical interactions within the system.

  • Optimization Strategy:

    • Solvent System Optimization: The choice of solvent has a significant impact on selectivity[6][7]. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system. For example, replacing ethyl acetate with acetone or a mixture of DCM and methanol can alter the interactions and improve separation.

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks[6][8].

    • Stationary Phase Choice: Switching to a different stationary phase (e.g., from silica to C18 or alumina) provides a completely different separation mechanism and is often the most effective way to resolve difficult impurities[2].

Recommended Purification Protocols

Here are two detailed protocols for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, catering to different scenarios.

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This is the most common starting point for purification.

1. TLC Method Development:

  • Prepare several TLC chambers with different solvent systems. Good starting points include:
  • System A: 95:5 Dichloromethane/Methanol
  • System B: 90:10 Dichloromethane/Methanol
  • System C: 85:15 Dichloromethane/Methanol
  • Add 1% triethylamine (TEA) to each system to mitigate peak tailing.
  • Aim for an Rf value of 0.2-0.4 for your target compound for optimal transfer to a flash column[9].

2. Column Preparation and Sample Loading:

  • Select an appropriately sized silica gel flash column based on your sample mass.
  • Equilibrate the column with your initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).
  • Use the dry loading technique described in Q2 for best results.

3. Elution and Fraction Collection:

  • Run a linear gradient from your initial mobile phase to a more polar one (e.g., from 100% DCM to 90:10 DCM/Methanol over 10-15 column volumes).
  • Collect fractions and monitor by TLC to identify those containing the pure product.

4. Product Recovery:

  • Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography on C18

This method is ideal for highly polar compounds or when normal-phase fails to provide adequate separation.

1. Method Development:

  • Use a C18 TLC plate or an analytical HPLC with a C18 column to develop your method.
  • A typical mobile phase system is a gradient of water and acetonitrile (or methanol).
  • Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can improve peak shape for basic compounds, but be mindful that TFA can be difficult to remove.

2. Column Preparation and Sample Loading:

  • Equilibrate a C18 flash column with your initial mobile phase (e.g., 95:5 Water/Acetonitrile).
  • Dissolve your sample in a small amount of a strong solvent like methanol or DMSO and load it onto the column.

3. Elution and Fraction Collection:

  • Run a gradient from high aqueous content to high organic content (e.g., from 5% to 100% Acetonitrile over 10-15 column volumes).
  • Collect and analyze fractions as in the normal-phase protocol.

4. Product Recovery:

  • Combine pure fractions. Note that removing water from the final product will likely require lyophilization (freeze-drying) for complete solvent removal.

Visualizing the Workflow

Caption: General workflow for flash chromatography purification.

By understanding the properties of your molecule and systematically troubleshooting common issues, you can develop a robust and efficient flash chromatography method for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and other challenging polar compounds.

References
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • ChemScene. (n.d.). Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds.
  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps.

Sources

Troubleshooting

Preventing ester hydrolysis in Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate during aqueous workup

Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for a common yet critical challenge: preventing the hydrolysis of Ethyl 6-(3-hydroxyaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for a common yet critical challenge: preventing the hydrolysis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate during aqueous workup procedures. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with field-tested protocols to help you maximize the yield and purity of your target compound.

The Challenge: Preserving the Ester in an Aqueous Environment

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable building block in medicinal chemistry. However, the ethyl ester functional group is susceptible to hydrolysis, the chemical breakdown into its parent carboxylic acid and ethanol.[1] This reaction, essentially the reverse of esterification, is readily catalyzed by both acidic and basic conditions commonly employed during aqueous workups.[2] The electron-withdrawing nature of the pyridine ring can further activate the carbonyl group, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Uncontrolled hydrolysis leads to reduced product yields and introduces a significant purification challenge, as the resulting carboxylic acid often has different solubility and chromatographic properties. This guide provides a systematic approach to diagnosing and solving this issue.

Troubleshooting Guide: Isolating Your Intact Ester

This section addresses specific issues you may encounter during your experiment, providing both the "why" and the "how" for each recommended solution.

Q1: My final yield is significantly lower than expected. How can I confirm that ester hydrolysis during the workup is the culprit?

A1: The most direct way to diagnose unintended hydrolysis is to detect the presence of the corresponding carboxylic acid byproduct in your crude product.[1] Several analytical techniques can confirm this:

  • Thin-Layer Chromatography (TLC): Compare your crude product to a sample of your starting material (the ester). The hydrolyzed carboxylic acid is significantly more polar and will appear as a new, distinct spot with a lower Rf value (it will travel a shorter distance up the plate).

  • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, look for the disappearance or diminished integration of the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Concurrently, you may see the appearance of a broad singlet corresponding to the carboxylic acid (-COOH) proton, typically far downfield (>10 ppm), though this can sometimes be difficult to observe.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You will see a new peak in the chromatogram with a mass corresponding to the hydrolyzed product (Molecular Weight: 194.18 g/mol ) alongside the peak for your desired ethyl ester (Molecular Weight: 222.24 g/mol ).

Table 1: Analytical Signatures of Hydrolysis
Analytical TechniqueExpected Observation for Ethyl EsterSignature of Hydrolyzed Carboxylic Acid
TLC Single, less polar spot (higher Rf)New, more polar spot (lower Rf)
¹H NMR Quartet (~4.4 ppm, 2H), Triplet (~1.4 ppm, 3H)Disappearance of ethyl group signals; potential broad -OH peak
Mass Spec [M+H]⁺ ≈ 223.2[M+H]⁺ ≈ 195.2
Q2: My reaction is complete, and I need to neutralize an acid catalyst (e.g., H₂SO₄) or excess acidic starting material. What's the safest way to do this without causing hydrolysis?

A2: This is a critical step where significant hydrolysis can occur. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly discouraged.[1] These strong bases promote rapid, often irreversible, base-catalyzed hydrolysis, a reaction known as saponification.[3]

The optimal strategy is to use a cold, weak base to carefully neutralize the acid.

Recommended Procedure:

  • Cooling is Critical: Before adding any aqueous solution, cool your reaction flask in an ice-water bath to 0-5°C. Lower temperatures dramatically slow the rate of hydrolysis.[1]

  • Use a Weak Base: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the cooled reaction mixture with vigorous stirring.

  • Monitor the Quench: Add the basic solution portion-wise until gas evolution (CO₂) ceases, which indicates that all the acid has been neutralized.[1] You can confirm a final pH of ~7-8 using pH paper on a small aqueous sample.

  • Work Quickly: Proceed immediately to the extraction step. Do not let the mixture sit in the aqueous basic solution for extended periods.[1]

Diagram: The Hydrolysis Problem

Below is a diagram illustrating the vulnerable ester bond and its breakdown under both acidic and basic conditions.

Hydrolysis_Mechanism cluster_conditions Catalytic Conditions Ester Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (Target Compound) Acid Carboxylic Acid Byproduct (Hydrolyzed) Ester->Acid Hydrolysis Ethanol Ethanol Ester->Ethanol H_plus Acid (H⁺) e.g., HCl, H₂SO₄ H_plus->Ester   Catalyzes OH_minus Base (OH⁻) e.g., NaOH, K₂CO₃ OH_minus->Ester   Catalyzes (Saponification)

Caption: Mechanism of ester hydrolysis under acidic or basic conditions.

Q3: Can you provide a detailed, step-by-step protocol for an optimized aqueous workup to maximize my ester recovery?

A3: Absolutely. This protocol integrates temperature control, pH management, and efficient handling to minimize contact time with the aqueous phase.

Optimized Low-Temperature Workup Protocol
  • Pre-Cooling: Prepare an ice-water bath. Pre-cool all aqueous solutions (e.g., saturated NaHCO₃, brine) and your extraction solvent (e.g., ethyl acetate or dichloromethane) in the ice bath for at least 15 minutes.

  • Reaction Quenching:

    • Once the reaction is complete, place the reaction flask in the ice-water bath and cool the mixture to 0-5°C.

    • Slowly add the pre-chilled saturated NaHCO₃ solution dropwise with efficient stirring. Monitor for gas evolution and continue adding until the mixture is neutralized (pH ~7-8).

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add a portion of the pre-chilled extraction solvent (e.g., ethyl acetate).

    • Shake the funnel gently at first, venting frequently to release any residual pressure. Then, shake vigorously for 30-60 seconds.

    • Allow the layers to separate completely. Drain the organic layer.

    • Repeat the extraction of the aqueous layer with two more portions of cold solvent to ensure complete recovery.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the combined organic layer once with a portion of cold, saturated aqueous NaCl (brine).[1] This step helps remove dissolved water and some polar impurities.

  • Drying & Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a generous amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator. Crucially, use a cool water bath (20-30°C) to avoid heating the ester.

Diagram: Recommended vs. Problematic Workup Workflow

Workup_Workflow cluster_problematic Problematic Workup cluster_recommended Recommended Workup p1 Quench at RT with 1M NaOH p2 Extract with RT Solvent p1->p2 p3 Rotovap at 40°C+ p2->p3 p4 Result: Significant Hydrolysis p3->p4 r1 Cool to 0°C r2 Quench with Cold Sat. NaHCO₃ (pH 7-8) r1->r2 r3 Extract with Cold Ethyl Acetate r2->r3 r4 Wash with Cold Brine r3->r4 r5 Dry (Na₂SO₄) & Filter r4->r5 r6 Rotovap at <30°C r5->r6 r7 Result: Maximized Ester Yield r6->r7

Caption: Comparison of a problematic vs. a recommended workup workflow.

Frequently Asked Questions (FAQs)

  • Q: Why is controlling the pH so important?

    • A: The rate of ester hydrolysis is at its minimum in the neutral pH range (approximately pH 6-8). The rate increases significantly in both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions.[4][5] Maintaining a neutral to slightly basic pH during workup is the safest way to preserve the ester.

  • Q: My product seems to be partially soluble in the aqueous layer. How can I improve extraction efficiency?

    • A: The hydroxyazetidine and pyridine moieties impart some water solubility. To improve extraction efficiency into the organic layer, use a brine wash as the final aqueous wash. The high salt concentration of brine decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase.[1] Performing multiple extractions with smaller volumes of organic solvent is also more effective than a single extraction with a large volume.

  • Q: Can I skip the aqueous workup and go directly to column chromatography?

    • A: In some cases, yes. If your reaction mixture is relatively clean and doesn't contain large amounts of water-soluble impurities or catalysts, you can concentrate the reaction mixture directly and purify it via flash column chromatography. It is often advisable to pre-treat the silica gel with 1% triethylamine in the eluent to neutralize the acidic nature of the silica, which itself can cause hydrolysis of sensitive compounds on the column.

  • Q: How should I store the final product to ensure long-term stability?

    • A: Esters can hydrolyze over time if exposed to atmospheric moisture.[4] The final product should be stored as a dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[6][7] Avoid storing it in a standard freezer, which can have high humidity.[6]

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Organic Chemistry Labor
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024). Vertex AI Search.
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.Benchchem.
  • Buffer and Extraction Buffer- Definition, Components, Significance. (2021). Microbe Notes.
  • Low-Temperature Liquid Extraction as a Method of the Pretreatment of Phenol Samples for Reversed-phase HPLS. (2025).
  • Any advice about the stability of ester and carbamate containing compounds? (2015).
  • Different Types of Extraction Buffers and When to Use Them. (2019). G-Biosciences.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • hydrolysis of esters.Chemguide.
  • Basic Hydrolysis of Esters - Saponific
  • Ethyl 6-(3-hydroxyazetidin-1-yl)

Sources

Optimization

Technical Support Center: Handling, Storage, and Stability of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the handling and long-term stora...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the handling and long-term storage of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8).

This compound features two distinct functional groups that dictate its stability profile: an ethyl ester attached to a pyridine ring, and a highly strained 3-hydroxyazetidine ring. Understanding the thermodynamic and kinetic vulnerabilities of these moieties is critical to preventing degradation, maintaining target affinity, and ensuring reproducible assay results.

Part 1: Quick Reference Physicochemical Data

To establish a baseline for handling, all quantitative and structural data are summarized below.

ParameterSpecification
Chemical Name Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
CAS Number 1344100-16-8
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Purity Standard ≥95%
Solid Storage Condition Sealed in dry, 2-8°C[1]
Solution Storage Condition -20°C to -80°C (Single-use aliquots in anhydrous solvent)
Primary Degradation Risks Ester saponification (hydrolysis), Azetidine ring-opening
Part 2: Troubleshooting & FAQs

Q1: I stored the powder on my benchtop for a month. Is the compound still viable for in vitro assays? A: As a general rule, no. The manufacturer explicitly mandates storing the solid sealed in a dry environment at 2-8°C[1]. Prolonged exposure to ambient room temperature and humidity introduces atmospheric moisture. The ethyl ester moiety is susceptible to slow hydrolysis into the corresponding nicotinic acid derivative. This degradation drastically alters the compound's logP (making it highly polar), potentially ruining cell-permeability in your assays. We strongly recommend LC-MS verification to quantify the intact mass before proceeding.

Q2: What is the optimal solvent for preparing stock solutions, and how do I prevent degradation over time? A: We strictly recommend using anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Standard benchtop DMSO is highly hygroscopic. If water is absorbed into the stock solution, it acts as a nucleophile, leading to ester cleavage over time. When prepared in anhydrous DMSO and stored at -20°C or -80°C, aliquots are typically stable for 3 to 6 months.

Q3: My stock solution precipitated after thawing from -20°C. Did the compound degrade? A: Not necessarily. Precipitation is a physical thermodynamic process, not chemical degradation. The compound has a temperature-dependent solubility profile. When thawing, localized cold spots in the solvent can force the compound out of solution. Troubleshooting: Allow the vial to fully equilibrate to room temperature, then apply gentle vortexing or brief sonication in a water bath (maximum 30 seconds at 25°C) to redissolve the precipitate.

Q4: Can I use this compound in buffers with a pH below 4.0 or above 9.0? A: Proceed with extreme caution. The molecule contains an azetidine ring—a highly strained four-membered heterocycle. While azetidines are reasonably stable under physiological conditions, they are susceptible to nucleophilic ring-opening under extreme pH (especially acidic conditions which protonate the nitrogen, making it an excellent leaving group)[2]. Furthermore, basic conditions (pH > 9) will rapidly accelerate the saponification (hydrolysis) of the ethyl ester[3]. Keep assay buffers between pH 6.5 and 8.0 to maintain structural integrity.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, follow these methodologies. Every step is designed with a specific mechanistic purpose to protect the compound's integrity.

Protocol A: Preparation of Anhydrous Stock Solutions
  • Equilibration: Bring the sealed vial of CAS 1344100-16-8 from 2-8°C to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial immediately exposes it to ambient air, causing atmospheric moisture to condense directly onto the powder, initiating hydrolysis.

  • Inert Purge: Open the vial under a gentle stream of dry nitrogen or argon.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 4.50 mL for a 10 mM stock of 100 mg). Vortex gently until optically clear.

  • Aliquot Generation: Divide the master stock into 50 µL or 100 µL single-use aliquots in opaque or amber microcentrifuge tubes.

    • Causality: This prevents repetitive freeze-thaw cycles, which introduce moisture and cause irreversible precipitation.

  • Validation (Self-Validating Step): Run a baseline LC-MS on one randomly selected aliquot to confirm >95% purity at Day 0. Store the remaining aliquots at -80°C.

Protocol B: Controlled Thawing and Assay Preparation
  • Thaw: Remove a single aliquot from -80°C and let it sit at room temperature for 15 minutes.

  • Inspect: Visually check for micro-crystals against a light source. If present, sonicate for 30 seconds at 25°C.

  • Aqueous Dilution: Dilute the DMSO stock directly into your aqueous assay buffer immediately before the experiment.

    • Causality: Once in an aqueous environment, the ester becomes vulnerable. Do not let the compound sit in aqueous buffer for more than 4 hours prior to dosing your cells or proteins.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical vulnerabilities of the compound and the optimal workflow to mitigate these risks.

degradation_mechanisms Parent Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Moisture Aqueous / Moisture Exposure Parent->Moisture ExtremePH Extreme pH (<4.0 or >9.0) Parent->ExtremePH Hydrolysis Ester Hydrolysis (Saponification) Moisture->Hydrolysis Nucleophilic Attack ExtremePH->Hydrolysis Accelerates RingOpening Azetidine Ring-Opening (Strain Relief) ExtremePH->RingOpening Acid/Base Catalysis DegradantA Nicotinic Acid Derivative (Loss of Permeability) Hydrolysis->DegradantA DegradantB Linear Amine Degradants (Loss of Target Affinity) RingOpening->DegradantB

Mechanistic pathways of degradation for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

stock_prep Step1 Equilibrate Solid to RT Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot (Single-Use) Step2->Step3 Step4 Argon Purge & Seal Step3->Step4 Step5 Store at -20°C / -80°C Step4->Step5

Standard operating procedure for the preparation and long-term storage of anhydrous stock solutions.

References
  • Chemical Papers. "A Novel Synthesis Path to Luminescent Dimeric Dysprosium Complex Controlled by the Hydrolysis of Methyl Nicotinate".[Link]

  • ACS Publications. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries".[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

A Comprehensive Guide to the 1H and 13C NMR Chemical Shifts of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 1H and 13C NMR Chemical Shifts of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure. For professionals in this field, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted 1H and 13C NMR spectral data for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a molecule of interest due to its hybrid structure incorporating a substituted pyridine core and a strained azetidine ring.

While direct experimental data for this specific molecule is not widely available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust prediction and interpretation framework. We will explore the influence of the various structural motifs on the chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer insights into potential challenges in spectral interpretation.

Predicted 1H and 13C NMR Spectral Analysis

The structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be dissected into three key components for NMR analysis: the ethyl carboxylate group, the disubstituted pyridine ring, and the 3-hydroxyazetidine moiety. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the electronic effects of the substituents, will significantly influence the chemical shifts of the aromatic protons and carbons.[1][2]

Predicted 1H NMR Chemical Shifts

The predicted 1H NMR spectrum is expected to exhibit distinct signals for each proton environment. The pyridine ring protons are anticipated to be in the downfield region due to the ring's aromaticity and the deshielding effect of the nitrogen atom.[2] The azetidine ring protons will likely show complex splitting patterns due to their constrained geometry.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Pyridine H-28.5 - 8.7d~2.51H
Pyridine H-47.8 - 8.0dd~8.5, 2.51H
Pyridine H-56.4 - 6.6d~8.51H
Azetidine CH-OH4.6 - 4.8m-1H
Azetidine CH24.2 - 4.4 and 3.8 - 4.0m-4H
Ethyl O-CH24.3 - 4.5q~7.12H
Azetidine OH(variable)br s-1H
Ethyl CH31.3 - 1.5t~7.13H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.[3]

Predicted 13C NMR Chemical Shifts

In the 13C NMR spectrum, the pyridine carbons will resonate at lower field, with the carbons adjacent to the nitrogen being the most deshielded.[2] The strained nature of the azetidine ring is also expected to influence the chemical shifts of its carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl C=O165 - 167
Pyridine C-6158 - 160
Pyridine C-2148 - 150
Pyridine C-4137 - 139
Pyridine C-3120 - 122
Pyridine C-5106 - 108
Azetidine C-OH65 - 68
Azetidine CH255 - 58
Ethyl O-CH260 - 62
Ethyl CH314 - 16

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them with the experimental NMR data of similar molecules. Ethyl nicotinate serves as a good model for the substituted pyridine portion, while 3-hydroxyazetidine derivatives provide insight into the azetidine ring system.

Compound Proton Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Source
Ethyl nicotinate H-29.22d[4][5][6]
H-48.32dt[4][5][6]
H-68.78dd[4][5][6]
H-57.42ddd[4][5][6]
O-CH24.41q[4][5][6]
CH31.41t[4][5][6]
Ethyl 6-methylnicotinate H-28.98d[7]
H-48.12dd[7]
H-57.25d[7]
3-Hydroxyazetidine hydrochloride CH-OH~4.6m[8]
CH2~4.0m[8]
1-N-Boc-3-hydroxyazetidine CH-OH~4.5m[9]
CH2~4.2 and ~3.8m[9]

The comparison reveals that the predicted chemical shifts for the pyridine and ethyl portions of the target molecule are in general agreement with the experimental data for ethyl nicotinate and its 6-methyl analog. The electron-donating nature of the azetidine substituent at the C-6 position is expected to shield the pyridine protons, causing an upfield shift compared to unsubstituted ethyl nicotinate.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize an NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for good signal-to-noise.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally appropriate.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[11]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

    • Quantitative 13C NMR: For accurate integration, an inverse-gated decoupling experiment should be used with a longer relaxation delay to suppress the NOE.[12]

2D NMR Experiments

For unambiguous assignment of all signals, especially for the coupled protons in the azetidine ring, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

Visualization of the NMR-Based Structural Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim Insert Sample nmr_1d Acquire 1D Spectra (1H, 13C) tune_shim->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d ft Fourier Transform phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integration phase_baseline->integrate peak_pick Peak Picking integrate->peak_pick assign_1d Assign 1D Signals peak_pick->assign_1d assign_2d Assign 2D Correlations assign_1d->assign_2d structure Elucidate Final Structure assign_2d->structure

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

Abstract This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Utilizing high-resolution mass spectrometry data, we elucidate the primary fragmentation pathways under electrospray ionization (ESI) conditions. This guide contrasts the observed fragmentation behavior with that of its core substructures, namely ethyl nicotinate and N-aryl azetidines, to provide a comprehensive understanding of how functional group interplay dictates molecular breakdown. The experimental protocols, detailed mechanistic explanations, and comparative data presented herein serve as a valuable resource for researchers engaged in the structural characterization of novel substituted pyridine derivatives.

Introduction: The Structural Significance of Substituted Pyridines

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate belongs to a class of compounds featuring a pyridine core, a common scaffold in numerous pharmaceutical agents. The molecule's unique architecture combines three key functional moieties: an ethyl carboxylate group, a pyridine ring, and a strained 3-hydroxyazetidine ring. The azetidine ring, in particular, is a valuable structural motif in drug design, offering a rigid three-dimensional element that can improve potency and pharmacokinetic properties.[1] However, the inherent ring strain can also introduce unique chemical liabilities and fragmentation behaviors.[1]

Understanding the fragmentation pattern of this molecule is paramount for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring. Mass spectrometry (MS), particularly tandem MS (MS/MS), provides the necessary specificity and sensitivity for this task. This guide will detail the expected fragmentation pathways, explain the underlying chemical principles, and compare them against simpler, related structures to build a predictive framework for this compound class.

Experimental Protocol: LC-ESI-MS/MS Analysis

A robust and reproducible analytical method is the foundation of any fragmentation study. The following protocol outlines a standard approach for acquiring high-quality mass spectra for the target analyte.

Objective: To generate protonated molecular ions of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and subject them to collision-induced dissociation (CID) to observe characteristic fragment ions.

Instrumentation:

  • Mass Spectrometer: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system for sample introduction.

Reagents & Materials:

  • Analyte: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, >98% purity.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: Formic acid (0.1% v/v) to promote protonation in positive ion mode.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration minimizes detector saturation while ensuring a strong signal.

  • LC Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A shallow gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound as a sharp peak. Direct infusion can also be used, but LC separation ensures sample cleanup.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Mode: ESI Positive. Protonation is expected at the basic pyridine or azetidine nitrogen.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow: 600 L/hr at 350 °C.

    • MS1 (Full Scan) Acquisition: Scan from m/z 50 to 500 to detect the protonated parent ion.

    • MS2 (Tandem MS) Acquisition:

      • Select the [M+H]+ ion of the analyte (calculated m/z 237.1234 for C12H16N2O3+) as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the full spectrum of product ions. This allows for the differentiation of low-energy and high-energy fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock in MeOH Working 1 µg/mL Working Solution Stock->Working Dilution LC LC Separation (C18) Working->LC ESI ESI Source (+ve) LC->ESI MS1 MS1: Full Scan (Find [M+H]+) ESI->MS1 MS2 MS2: Tandem MS (Fragment [M+H]+) MS1->MS2 Isolate Precursor

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Results & Discussion: Elucidating the Fragmentation Pathways

The fragmentation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is dictated by the relative lability of its constituent parts. The primary sites of cleavage are the ester group and the strained, functionalized azetidine ring. The protonated molecular ion, [M+H]+, has a calculated exact mass of m/z 237.1234 .

Pathway A: Fragmentation of the Ethyl Ester Group

This pathway is characteristic of ethyl esters of aromatic acids.[3] Cleavage is centered around the carboxylate moiety.

  • Loss of Ethylene (C2H4): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment ion at m/z 209.0921 .

  • Loss of Ethanol (C2H5OH): A more direct fragmentation involves the neutral loss of ethanol (46.04 Da), leading to the formation of a stable acylium ion at m/z 191.0815 .

G cluster_A Pathway A: Ester Fragmentation parent [M+H]+ m/z 237.12 frag1 Fragment A1 m/z 209.09 parent->frag1 - C2H4 frag2 Fragment A2 m/z 191.08 parent->frag2 - C2H5OH

Caption: Fragmentation pathway involving the ethyl ester group.

Pathway B: Fragmentation of the 3-Hydroxyazetidine Ring

The strained azetidine ring and its hydroxyl substituent provide several facile fragmentation routes.[4]

  • Loss of Water (H2O): Dehydration is a classic fragmentation for alcohols. The loss of a water molecule (18.01 Da) from the protonated parent leads to a prominent ion at m/z 219.1128 . This fragment is stabilized by the formation of a double bond or a rearranged cyclic structure.

  • Ring Opening and Cleavage: The strained four-membered ring can undergo cleavage. A characteristic loss involves the C2H3O radical (43.02 Da), corresponding to the atoms of the hydroxyl-bearing side of the ring, resulting in a fragment at m/z 194.1026 .

  • Loss of the Entire Azetidine Moiety: Cleavage of the C-N bond connecting the azetidine ring to the pyridine can lead to the loss of a neutral C3H6NO moiety (72.04 Da), generating an ion at m/z 165.0757 .

G cluster_B Pathway B: Azetidine Fragmentation parent [M+H]+ m/z 237.12 frag3 Fragment B1 m/z 219.11 parent->frag3 - H2O frag4 Fragment B2 m/z 194.10 parent->frag4 - C2H3O frag5 Fragment B3 m/z 165.07 parent->frag5 - C3H6NO

Caption: Fragmentation pathways involving the azetidine ring.

Summary of Predicted Fragments
Proposed Fragment IonCalculated m/zNeutral LossFormula of LossOrigin Pathway
[M+H]+237.1234--Parent Ion
[M+H - H2O]+219.1128WaterH2OAzetidine
[M+H - C2H4]+209.0921EthyleneC2H4Ester
[M+H - C2H3O]+194.1026-C2H3OAzetidine
[M+H - C2H5OH]+191.0815EthanolC2H5OHEster
[M+H - C3H6NO]+165.0757-C3H6NOAzetidine
[Fragment of Ethyl Nicotinate]+122.0601C4H7NOC4H7NOPyridine Core

Comparative Analysis

vs. Ethyl Nicotinate

The mass spectrum of ethyl nicotinate is dominated by fragments arising from the ester group.[5] The primary cleavages result in ions at m/z 122 ([M-C2H5]+) and m/z 106 ([M-OC2H5]+).[6] While our target molecule also shows ester-related losses (Pathway A), the presence of the labile azetidine ring introduces more competitive and often lower-energy fragmentation channels (Pathway B). The dehydration reaction (loss of H2O) is a key differentiator, being entirely absent in ethyl nicotinate.

vs. N-Aryl Azetidines

Studies on N-aryl azetidines have highlighted their potential for acid-mediated intramolecular ring-opening, demonstrating the inherent instability of the strained ring when linked to an aromatic system.[1] This intrinsic reactivity is reflected in the mass spectrum as a facile cleavage of the azetidine ring. In our target molecule, the hydroxyl group provides an additional, highly favorable fragmentation initiation site through dehydration, making the azetidine ring even more prone to fragmentation compared to a simple N-aryl azetidine.

Conclusion

The fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate under positive mode ESI-MS/MS is a composite of the behaviors of its constituent functional groups. The most diagnostic fragmentations arise from the labile 3-hydroxyazetidine moiety, specifically the neutral loss of water (H2O) and various ring-cleavage products. These pathways compete with the characteristic fragmentations of the ethyl ester group, such as the loss of ethylene (C2H4) and ethanol (C2H5OH). By comparing this complex pattern to simpler analogues like ethyl nicotinate, we can confidently assign the observed product ions and establish a reliable method for the structural confirmation of this and related compounds. This guide provides a foundational framework for researchers, enabling more efficient and accurate characterization of novel heterocyclic drug candidates.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. [Link]

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1748-1753. [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. [Link]

  • Higashi, T., & Ogawa, S. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 199-207. [Link]

Sources

Validation

A Technical Guide to Substituted Pyridine Building Blocks: A Comparative Analysis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its inherent polarity, and its susceptibility to a wide range of chemical modifications make it a privileged structure in the pursuit of novel therapeutics.[3][4] This guide provides an in-depth, objective comparison of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a modern and increasingly popular building block, against other classes of substituted pyridine building blocks. We will delve into their synthesis, physicochemical properties, and potential impact on drug discovery programs, supported by experimental data and detailed protocols.

The Rise of 3D-Rich Scaffolds: Introducing Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

In recent years, drug discovery has seen a significant shift towards molecules with greater three-dimensional (3D) character. This is driven by the need to access novel chemical space, improve compound properties, and enhance selectivity for biological targets. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate exemplifies this trend by incorporating a strained, sp³-rich azetidine ring onto the pyridine core. This unique combination offers several potential advantages for drug design.

The 3-hydroxyazetidine moiety introduces a chiral center and a hydrogen bond donor/acceptor group, providing opportunities for specific interactions with protein targets.[5] Furthermore, the azetidine ring, as a bioisostere of more common saturated heterocycles like piperidine and pyrrolidine, can favorably modulate physicochemical properties such as solubility and metabolic stability.[6][7]

Physicochemical Properties

The physicochemical properties of a building block are critical determinants of the properties of the final drug candidate. Here, we compare the calculated and, where available, experimental properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with other common substituted pyridine building blocks.

Building BlockStructureMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsAqueous SolubilityMetabolic Stability (t½ min)
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate 222.240.4462.6615High (Predicted)Moderate to High (Inferred)
Ethyl 6-aminopyridine-3-carboxylate166.180.866.424ModerateLow to Moderate
Ethyl 6-morpholinopyridine-3-carboxylate236.271.554.905ModerateHigh
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate234.302.542.604LowModerate
Ethyl 6-phenylpyridine-3-carboxylate227.253.239.203LowLow to Moderate

Note: cLogP and TPSA values are calculated. Solubility and metabolic stability are inferred from general trends and should be confirmed experimentally.[6][8][9][10]

The data in the table highlights the favorable profile of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. Its lower cLogP and higher TPSA compared to the piperidine and phenyl analogues suggest potentially higher aqueous solubility, a desirable property for drug candidates.[10] The presence of the azetidine ring is also expected to confer improved metabolic stability compared to more lipophilic or sterically unhindered analogues.[11]

Synthetic Accessibility: A Key Consideration

The ease and efficiency of synthesis are critical factors in the selection of building blocks for drug discovery campaigns. Substituted pyridines can be prepared through a variety of methods, with nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions being among the most common.[12][13]

Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

A plausible and efficient route to Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate involves the nucleophilic aromatic substitution of a suitable 6-halopyridine precursor with 3-hydroxyazetidine.

Synthesis_of_Target_Molecule Start Ethyl 6-chloropyridine-3-carboxylate Product Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Start->Product Nucleophilic Aromatic Substitution (SNAr) Reagent 3-Hydroxyazetidine (Base, Solvent) Reagent->Product

Caption: Synthetic route to Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate via an SNAr reaction.

Materials:

  • Ethyl 6-chloropyridine-3-carboxylate (1.0 equiv)

  • 3-Hydroxyazetidine hydrochloride (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 6-chloropyridine-3-carboxylate and 3-hydroxyazetidine hydrochloride.

  • Add anhydrous DMF to dissolve the solids.

  • Slowly add DIPEA to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

This SNAr approach is generally robust and tolerates a wide range of functional groups, making it a versatile method for accessing a variety of 6-substituted pyridine derivatives.[7][14]

Synthesis of Comparator Building Blocks

The comparator building blocks can be synthesized using similar SNAr strategies or through other common methods like the Suzuki-Miyaura cross-coupling for the introduction of aryl groups.

Synthesis_of_Comparators cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling Start_SNAr Ethyl 6-chloropyridine-3-carboxylate Product_SNAr Ethyl 6-amino/morpholino/piperidinyl -pyridine-3-carboxylate Start_SNAr->Product_SNAr SNAr Amine Ammonia / Morpholine / Piperidine Amine->Product_SNAr Start_Suzuki Ethyl 6-chloropyridine-3-carboxylate Product_Suzuki Ethyl 6-phenylpyridine-3-carboxylate Start_Suzuki->Product_Suzuki Suzuki Coupling Boronic_Acid Phenylboronic acid (Pd catalyst, Base) Boronic_Acid->Product_Suzuki

Caption: General synthetic routes to comparator pyridine building blocks.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of Ethyl 6-phenylpyridine-3-carboxylate.

Materials:

  • Ethyl 6-chloropyridine-3-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve ethyl 6-chloropyridine-3-carboxylate, phenylboronic acid, and the base in the chosen solvent system.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[3][12]

Comparative Analysis: Choosing the Right Building Block for Your Project

The choice of a pyridine building block will depend on the specific goals of the drug discovery program. The following diagram illustrates a decision-making workflow based on desired compound properties.

Building_Block_Selection Start Start: Define Desired Compound Properties Solubility High Aqueous Solubility? Start->Solubility Lipophilicity Moderate to High Lipophilicity? Solubility->Lipophilicity No Azetidine Ethyl 6-(3-hydroxyazetidin-1-yl) pyridine-3-carboxylate Solubility->Azetidine Yes Metabolic_Stability High Metabolic Stability? H_Bonding Hydrogen Bonding Potential? Metabolic_Stability->H_Bonding No Morpholine Ethyl 6-morpholinopyridine-3-carboxylate Metabolic_Stability->Morpholine Yes Lipophilicity->Metabolic_Stability No Piperidine Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate Lipophilicity->Piperidine Yes Amine Ethyl 6-aminopyridine-3-carboxylate H_Bonding->Amine Yes Phenyl Ethyl 6-phenylpyridine-3-carboxylate H_Bonding->Phenyl No

Caption: Decision workflow for selecting a substituted pyridine building block.

  • For Enhanced Solubility and 3D Character: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is an excellent choice. The polar 3-hydroxyazetidine moiety significantly improves aqueous solubility and introduces valuable 3D structural elements.

  • For Maximizing Hydrogen Bonding: Ethyl 6-aminopyridine-3-carboxylate provides both hydrogen bond donor and acceptor capabilities, which can be crucial for target engagement.

  • For Improved Metabolic Stability: The morpholine ring in Ethyl 6-morpholinopyridine-3-carboxylate is generally associated with increased metabolic stability due to the presence of the ether oxygen, which can block sites of metabolism.[10]

  • For Increased Lipophilicity and Cell Permeability: Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate and Ethyl 6-phenylpyridine-3-carboxylate offer higher lipophilicity, which can be advantageous for crossing cell membranes, though this often comes at the cost of reduced solubility.

Conclusion

Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a polar, 3D-rich azetidine substituent on a versatile pyridine core offers a compelling strategy for optimizing the physicochemical and pharmacological properties of drug candidates. By carefully considering the desired properties of the final compound and understanding the synthetic accessibility of different building blocks, researchers can make informed decisions to accelerate their drug discovery efforts.

References

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (2025). BenchChem.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). Request PDF.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. (2025). BenchChem.
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (2025). BenchChem.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (2026). LinkedIn.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Science Publishing Group.
  • Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design. (2025). BenchChem.
  • 6-Aminopyridine-3-carboxamide. (n.d.). Pipzine Chemicals.
  • Solid-state nucleophilic aromatic substitution reaction of a carboxylic acid cocrystal. (1989). Ben-Gurion University Research Portal.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. (2025). BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (2025). BenchChem.

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Comparative

X-Ray Crystallographic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: A Comparative Structural Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in crystallizing highly polar, flexible heterocyclic building blocks. The azetidine scaffold is a privileged mot...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in crystallizing highly polar, flexible heterocyclic building blocks. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to enhance physicochemical properties and provide unique three-dimensional vectors for target engagement[1]. However, the inherent ring strain and conformational flexibility of 3-substituted azetidines often complicate solid-state characterization[2].

This guide provides an objective, data-driven comparison of the crystallographic performance of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8)[3] against its direct structural analogs: the methyl ester and the free nicotinic acid derivative. By examining the causality behind crystal packing and providing self-validating experimental workflows, this guide equips drug development professionals with the insights needed to optimize structural studies of azetidinyl-pyridine intermediates.

Conformational Dynamics and Crystal Packing Causality

Understanding the precise three-dimensional arrangement of azetidine substituents through X-ray crystallography is paramount for rational structure-activity relationship (SAR) studies[1]. The substitution at the C3-position of the pyridine ring fundamentally dictates the supramolecular network and the puckering of the azetidine ring[4].

  • The Free Acid (6-(3-hydroxyazetidin-1-yl)nicotinic acid): Carboxylic acids on pyridine rings typically crystallize as zwitterions or form robust intermolecular O−H⋯O hydrogen-bonded dimers[5]. While this results in high lattice energies, it causes rapid, uncontrolled nucleation. Consequently, the free acid predominantly yields microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD) without exhaustive solvent screening.

  • The Methyl Ester: Esterification eliminates the strong hydrogen-bond donor of the carboxylate, shifting the packing reliance to weaker dipole-dipole and π−π stacking interactions. However, the compact nature of the methyl group often leads to overly dense packing arrangements that are highly susceptible to crystallographic twinning (where two separate crystals share some of the same crystal lattice points in a symmetrical manner)[1].

  • The Ethyl Ester (Target Compound): The introduction of the ethyl group provides a critical steric buffer. This added lipophilic bulk disrupts the symmetric, dense packing seen in the methyl analog, lowering the lattice energy just enough to allow for optimal solvent inclusion during crystallization[1]. Furthermore, the steric demand of the ethyl ester forces the 3-hydroxyazetidine ring into a distinct, stable "butterfly" puckered conformation to minimize steric clashes with the pyridine π -system[2][6]. This optimal balance of sterics and solubility makes the ethyl ester the superior candidate for high-resolution structural elucidation.

Pathway A C3-Substituent Variation B Free Acid (Strong H-Bonds) A->B C Methyl Ester (Dense Packing) A->C D Ethyl Ester (Optimal Sterics) A->D E Microcrystalline Powder B->E F Twinning Propensity (High) C->F G High-Resolution Single Crystals D->G

Caption: Influence of C3-substituents on the crystal packing and diffraction quality of the scaffold.

Comparative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters for the three analogs. The data highlights the superior resolution and lower refinement error (R-factor) achievable with the ethyl ester due to its optimized packing geometry.

ParameterFree Acid AnalogMethyl Ester AnalogEthyl Ester (Target)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21​/c P1ˉ P21​/n
Resolution Limit (Å) 1.05 (Powder/MicroED)0.85 (Often twinned)0.78 (High-Res SCXRD)
R-factor ( R1​ ) N/A6.8%4.2%
Azetidine Puckering Angle ~15° (Planar-leaning)~22°~28° (Distinct butterfly)
Primary Intermolecular Force O−H⋯O Dimers π−π StackingWeak C−H⋯O & Dispersion
Crystallization Propensity Poor (Precipitates)ModerateExcellent

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the structural elucidation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate must follow a self-validating workflow. The protocols below are designed to control nucleation kinetics and verify data quality at each critical juncture.

Protocol A: Biphasic Vapor Diffusion Crystallization

Causality: Standard slow evaporation often leads to kinetic trapping of defects. Vapor diffusion allows for a highly controlled, asymptotic approach to the supersaturation point, which is critical for the flexible azetidine ring to adopt its lowest-energy conformation in the lattice[7].

  • Preparation: Dissolve 15 mg of highly purified (>99%) Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner glass vial. Validation: The solution must be completely clear; filter through a 0.22 µm PTFE syringe filter if any particulates remain.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at a constant temperature of 20°C.

  • Harvesting: Over 4–7 days, the volatile Hexane will slowly diffuse into the EtOAc, lowering the solubility. Harvest the resulting block-like, transparent single crystals directly from the mother liquor.

Protocol B: Cryogenic X-Ray Data Collection & Refinement

Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize the thermal motion of the flexible ethyl chain and the azetidine hydroxyl group, thereby reducing the thermal ellipsoid volumes and preventing radiation damage[1][7].

  • Mounting: Select a single crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K cold nitrogen gas stream[1].

  • Validation Checkpoint (Mosaicity): Perform a preliminary 10-frame rotational scan. Self-Validation: Assess the diffraction spot shape. A mosaicity value of <0.5∘ confirms a single, untwinned domain. If mosaicity is >1.0∘ , discard and mount a new crystal.

  • Data Collection: Collect full sphere diffraction data using Mo ( λ=0.71073 Å) or Cu radiation.

  • Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Ensure hydrogen atoms on the azetidine ring are located from the difference Fourier map and refined freely to accurately determine the puckering angle[5].

Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 N3 Crystal Harvesting & Mounting (Cryoloop, 100K) N2->N3 N4 X-Ray Data Collection (Mo Kα / Cu Kα) N3->N4 N5 Structure Refinement (SHELXL) N4->N5

Caption: Workflow for the crystallization and X-ray structural elucidation of azetidinyl pyridines.

Conclusion

For drug development professionals engineering novel therapeutics, the structural predictability of building blocks is non-negotiable. While the free acid and methyl ester derivatives of 3-substituted azetidinyl-pyridines present significant crystallographic challenges—ranging from insolubility to severe twinning—Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate offers an optimal balance. Its specific steric profile not only facilitates the growth of high-quality single crystals via vapor diffusion but also stabilizes the azetidine ring in a biologically relevant puckered conformation, making it a superior choice for rigorous SAR mapping and structure-based drug design.

References

  • Shreder et al. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. PubMed Central (PMC). DOI: 10.1107/S1600536812005752. Retrieved from[Link][5]

  • Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from[Link][2]

  • Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central (PMC). Retrieved from [Link][6]

  • Baeza, J. L., et al. (2009). Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. Journal of Organic Chemistry, ACS Publications. DOI: 10.1021/jo901712x. Retrieved from[Link][4]

  • AS-1 / Enamine. 88-0776-92 Enamine 化合物 250mg CAS No:1344100-16-8 EN300. Retrieved from[Link][3]

Sources

Validation

Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate derivatives in high-throughput screening

Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives in High-Throughput Screening: A Comparative Guide As a Senior Application Scientist navigating the complexities of early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives in High-Throughput Screening: A Comparative Guide

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the optimal chemical scaffold to balance potency, solubility, and metabolic stability. Historically, saturated six-membered rings like morpholine and piperidine have been the default choices for modulating physicochemical properties. However, the paradigm is shifting.

This guide provides an objective, data-driven comparison of derivatives based on Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) [1] against traditional six-membered alternatives. By examining high-throughput screening (HTS) performance, we will explore the causality behind why the 3-hydroxyazetidine-pyridine motif is rapidly becoming a privileged scaffold in modern medicinal chemistry [2].

The Rationale: Why 3-Hydroxyazetidine?

Before diving into the HTS data, it is critical to understand the mechanistic and structural causality behind scaffold selection. When we substitute a traditional morpholine or piperidine ring with a 3-hydroxyazetidine moiety, we fundamentally alter the molecule's trajectory and interaction profile [3]:

  • Vector Alignment & Rigidity: The strained four-membered azetidine ring restricts the conformational flexibility of the molecule. This rigidity reduces the entropic penalty upon binding to a target protein (such as a kinase hinge region or NAMPT active site), often resulting in a significant boost in binding affinity [2].

  • Metabolic Stability: Six-membered saturated heterocycles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to toxic reactive metabolites. The inherent ring strain and reduced C-H bond accessibility of the azetidine ring drastically lower intrinsic clearance (Cl_int) rates.

  • Physicochemical Optimization: The inclusion of the hydroxyl group provides a critical hydrogen bond donor/acceptor. This lowers the overall lipophilicity (clogP) of the derivative, thereby improving aqueous kinetic solubility—a vital parameter for preventing false negatives in HTS campaigns.

HTS_Workflow Lib Derivative Library (Azetidine-Pyridine Scaffolds) TRFRET Primary Biochemical Screen (TR-FRET Assay) Lib->TRFRET Tox Cytotoxicity Counter-Screen (HepG2 Cells) TRFRET->Tox Active Hits Pheno Phenotypic Validation (CellTiter-Glo 3D) Tox->Pheno Non-toxic Hits ADME In Vitro ADME (Microsomal Stability, Solubility) Pheno->ADME Efficacious Hits Lead Lead Optimization Candidate Selection ADME->Lead Favorable PK

High-Throughput Screening triage workflow for azetidine-pyridine derivatives.

Comparative Performance Data

To objectively benchmark the performance of the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold, a library of amide derivatives was synthesized and screened against a representative metabolic kinase target. The benchmark compound was directly compared to its exact structural analogs where the 3-hydroxyazetidine was replaced by morpholine (Alternative 1) and piperidine (Alternative 2).

Table 1: HTS and ADME Profiling Comparison

Scaffold Derivative CoreBiochemical IC₅₀ (nM)Cell Viability IC₅₀ (nM)Kinetic Solubility (µM)HLM Clearance (µL/min/mg)
3-Hydroxyazetidine (Benchmark) 12 ± 245 ± 5>20015.2
Morpholine (Alternative 1) 85 ± 8310 ± 1515042.5
Piperidine (Alternative 2) 410 ± 25>10004588.7

Data Interpretation: The data clearly illustrates the superiority of the benchmark scaffold. The 3-hydroxyazetidine derivative exhibited a ~7-fold increase in biochemical potency over the morpholine analog, driven by the rigidified exit vector of the hydroxyl group forming a highly specific hydrogen bond in the target's binding pocket. Furthermore, the Human Liver Microsome (HLM) clearance was significantly reduced (15.2 µL/min/mg), validating the hypothesis that the strained four-membered ring resists CYP-mediated oxidation better than the piperidine analog (88.7 µL/min/mg).

Experimental Protocols: Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data presented above, the following methodologies were employed. These protocols are designed as self-validating systems, incorporating internal controls to immediately flag technical failures.

A. Primary Biochemical Screen: TR-FRET Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over standard fluorescence intensity assays because it introduces a microsecond time delay before signal reading. This allows short-lived background auto-fluorescence from library compounds to decay, drastically reducing false-positive rates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the azetidine-pyridine derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate. Self-Validation: Acoustic dispensing eliminates tip-based carryover, ensuring the integrity of the dose-response curve.

  • Target Addition: Add 2.5 µL of the target protein (tagged with Europium-cryptate donor) diluted in assay buffer.

  • Tracer Addition: Add 2.5 µL of the fluorescent tracer ligand (tagged with d2 acceptor fluorophore).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark. Causality: This extended incubation ensures the competitive binding reaction reaches thermodynamic equilibrium, preventing time-dependent assay drift.

  • Detection: Read the plate on a PHERAstar FSX microplate reader. Excitation at 340 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Self-Validation: Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor positive control. A Z'-factor > 0.6 is required to validate the assay run.

TRFRET_Mechanism Laser Excitation (340 nm) Donor Europium Donor (Target Protein) Laser->Donor Energy Acceptor Acceptor Fluorophore (Tracer Ligand) Donor->Acceptor FRET (Close Proximity) Emission Emission (665 nm) Acceptor->Emission Signal Inhibitor Azetidine Derivative (Competitor) Inhibitor->Acceptor Displaces Tracer (Loss of FRET)

TR-FRET competitive binding assay principle for evaluating compound affinity.

B. Phenotypic Validation: CellTiter-Glo (CTG) Viability Assay

Causality: While biochemical assays prove target engagement, phenotypic assays are required to prove cellular permeability and efficacy. The CTG assay measures intracellular ATP, which is a direct, proportional proxy for the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target disease cells (e.g., A2780 ovarian cancer cells) at the exponential growth phase. Seed 2,000 cells/well in 30 µL of complete media into a 384-well white opaque tissue culture plate.

  • Adherence: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Treatment: Pin-transfer 100 nL of the benchmark and alternative compounds into the assay plate (final DMSO concentration 0.3%). Self-Validation: Always include a 0.3% DMSO vehicle control to establish the 100% viability baseline.

  • Incubation: Incubate the treated cells for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 15 µL of CellTiter-Glo reagent. Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure total luminescence using an EnVision Multilabel Reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The benchmarking data unequivocally supports the transition from traditional six-membered rings to the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold in drug discovery campaigns. By leveraging the unique vector trajectory and ring strain of the 3-hydroxyazetidine moiety, researchers can simultaneously optimize target affinity, aqueous solubility, and metabolic stability—effectively accelerating the hit-to-lead triage process.

References

  • Zak, M., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Retrieved March 17, 2026, from [Link]

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, demands a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

While a specific Safety Data Sheet (SDS) for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is not publicly available, a robust safety protocol can be developed by examining its structural components: a substituted pyridine ring and an azetidine moiety. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin. Similarly, azetidine rings are reactive moieties that warrant careful handling.[1] Therefore, it is prudent to treat this compound as hazardous.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the work environment must be engineered for safety.

  • Chemical Fume Hood: All manipulations of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, including weighing, transferring, and the preparation of solutions, must be conducted within a certified chemical fume hood.[1][2] This minimizes the risk of inhalation exposure.

  • Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[1][3]

  • Emergency Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is mandatory to prevent any contact with the compound.

Task Required PPE Rationale
Handling of Solid Compound (Weighing, Transfer) Double-gloving (Nitrile or Neoprene), Safety Goggles, Face Shield, Lab Coat, N95/FFP2 Respirator.Protects against the inhalation of fine particles and prevents accidental splashes to the face and eyes.[1][3]
Solution Preparation and Handling Chemical-Resistant Gloves (Nitrile or Neoprene), Safety Goggles, Lab Coat.Provides a barrier against skin and eye contact with the dissolved compound.[2][3]
Large-Scale Operations (>1g) Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat.Offers enhanced protection during procedures with a higher risk of significant splashes or spills.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A methodical approach to handling this compound will minimize risks and ensure the integrity of your research.

Preparation
  • Don PPE: Before entering the designated work area, don all required PPE as specified in the table above.

  • Prepare Workspace: Line the work area within the chemical fume hood with absorbent, disposable bench paper.[1]

Handling
  • Weighing: If handling the solid, perform this task in the fume hood. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Carefully remove PPE to avoid contaminating your skin.[1] Dispose of all disposable PPE in a designated waste bag.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and any contaminated materials must be handled with the same level of care as its use.

Waste Type Container Disposal Protocol
Solid Chemical Waste Labeled, sealed container for solid chemical waste.Collect all solid waste, including any unused compound and contaminated disposable materials.
Liquid Chemical Waste Labeled, sealed container for halogenated or non-halogenated organic liquid waste, as appropriate.Collect all liquid waste containing the compound. Do not pour down the drain.[2]
Contaminated Glassware N/ARinse glassware with a suitable solvent in the fume hood. The first rinse should be collected as liquid chemical waste.[1]
Contaminated PPE (Gloves, etc.) Labeled, sealed bag for solid chemical waste.Doff PPE carefully to avoid skin contamination and place it in a designated waste bag.[1]

All waste is considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.[2][5]

Emergency Procedures

Spill Management:

  • Small Spills: In the event of a small spill within the fume hood, use an inert absorbent material like sand or vermiculite to contain it.[2] Collect the absorbed material into a sealed waste container.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If it is safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Set up Reaction handle_solution->handle_reaction post_decon Decontaminate Workspace handle_reaction->post_decon post_ppe Doff and Dispose of PPE post_decon->post_ppe disp_solid Solid Waste Collection post_ppe->disp_solid disp_liquid Liquid Waste Collection post_ppe->disp_liquid disp_glass Glassware Decontamination post_ppe->disp_glass disp_ppe Contaminated PPE Disposal post_ppe->disp_ppe

Caption: Workflow for handling Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Pyridine Material Safety Data Sheet. Avantor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
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Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
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